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BH-Iaa

Cat. No.: B606062
M. Wt: 374.5 g/mol
InChI Key: AWVCKFLATUTBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel potent auxin antagonist>BH-IAA is a novel potent auxin antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O4 B606062 BH-Iaa

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-21(2,3)27-20(26)22-13-9-5-4-6-11-16(19(24)25)17-14-23-18-12-8-7-10-15(17)18/h7-8,10,12,14,16,23H,4-6,9,11,13H2,1-3H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVCKFLATUTBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(C1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Hijacking of Auxin Signaling: A Technical Deep-Dive into the Mechanism of BH-Iaa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH-Iaa is a synthetic auxin antagonist that has emerged as a critical tool for dissecting the intricate mechanisms of auxin perception and signaling in plants. As a rationally designed inhibitor, this compound specifically targets the TIR1/AFB family of F-box proteins, which function as the primary auxin co-receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition of the TIR1/AFB Co-Receptor Complex

The canonical auxin signaling pathway is initiated by the binding of auxin (indole-3-acetic acid, IAA) to a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA transcriptional repressor. This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

This compound functions as a competitive antagonist in this system.[1] Its chemical structure mimics that of natural auxin, allowing it to bind to the auxin-binding pocket on the TIR1 protein. However, the bulky tert-butoxycarbonylaminohexyl group of this compound extends from the binding pocket and sterically hinders the binding of the Aux/IAA co-repressor. This prevents the formation of a stable TIR1-auxin-Aux/IAA ternary complex, thereby inhibiting the ubiquitination and degradation of Aux/IAA proteins. As a result, Aux/IAA repressors remain stable, ARF transcription factors remain inhibited, and the downstream auxin-responsive gene expression is blocked.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on auxin signaling has been quantified through various in vivo and in vitro assays.

AssayOrganism/SystemMeasured ParameterAgonist (Concentration)This compound IC50 / Inhibitory ConcentrationReference
DR5::GUS Reporter AssayArabidopsis thaliana seedlingsGUS gene expression1-Naphthaleneacetic acid (NAA) (0.1 µM)~ 1 µMHayashi et al., 2008
Root Growth Inhibition AssayArabidopsis thaliana seedlingsPrimary root elongationIndole-3-acetic acid (IAA) (0.01 µM)10 µM (significant inhibition)Hayashi et al., 2008
Gravitropism AssayArabidopsis thaliana seedlingsRoot curvature after gravistimulationEndogenous auxin10 µM (complete inhibition)Hayashi et al., 2008

Signaling Pathway Perturbation by this compound

The targeted action of this compound on the TIR1/AFB co-receptors leads to a specific disruption of the primary auxin signaling cascade.

BH_Iaa_Mechanism cluster_nucleus Nucleus cluster_normal Normal Auxin Signaling cluster_inhibition Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds BH_Iaa This compound BH_Iaa->TIR1 binds competitively Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA recruits TIR1->Aux_IAA binding blocked SCF_complex SCF Complex Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF_complex->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates ARF->Auxin_Response_Genes Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression No_Gene_Expression Gene Expression Blocked Auxin_Response_Genes->No_Gene_Expression

Figure 1. This compound competitively inhibits the formation of the TIR1-Aux/IAA co-receptor complex, preventing the degradation of Aux/IAA repressors and blocking auxin-responsive gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

DR5::GUS Reporter Gene Assay in Arabidopsis thaliana

This assay is used to visualize and quantify the transcriptional output of the auxin signaling pathway. The DR5 promoter is a synthetic promoter containing multiple auxin response elements (AuxREs) that drive the expression of the β-glucuronidase (GUS) reporter gene in response to auxin.

Experimental Workflow:

DR5_GUS_Workflow A 1. Sterilize and sow DR5::GUS Arabidopsis seeds on MS agar plates. B 2. Stratify seeds at 4°C for 2 days. A->B C 3. Germinate and grow seedlings vertically for 5 days under long-day conditions. B->C D 4. Prepare treatment solutions in liquid MS medium: - Control (DMSO) - Auxin (e.g., 0.1 µM NAA) - this compound (various concentrations) - Auxin + this compound C->D E 5. Transfer seedlings to 24-well plates containing the treatment solutions. D->E F 6. Incubate for 6-24 hours. E->F G 7. Perform histochemical GUS staining: - Submerge seedlings in GUS staining buffer. - Vacuum infiltrate for 10 min. - Incubate at 37°C overnight. F->G H 8. Clear chlorophyll with 70% ethanol. G->H J 10. For quantitative analysis, use a fluorometric assay with 4-MUG substrate. G->J Quantitative Alternative I 9. Visualize and image GUS staining pattern using a microscope. H->I

Figure 2. Workflow for the DR5::GUS reporter gene assay to assess the effect of this compound on auxin-induced gene expression.

In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

This biochemical assay directly tests the ability of this compound to inhibit the auxin-dependent interaction between the TIR1 receptor and an Aux/IAA protein.

Experimental Workflow:

Pull_Down_Workflow A 1. Express and purify recombinant proteins: - GST-tagged Aux/IAA (e.g., GST-IAA7) - His-tagged TIR1 B 2. Immobilize GST-Aux/IAA on glutathione-sepharose beads. A->B C 3. Prepare reaction mixtures in binding buffer: - Beads with immobilized GST-Aux/IAA - Purified His-TIR1 - Treatment conditions:  - DMSO (control)  - Auxin (e.g., 10 µM IAA)  - this compound (e.g., 100 µM)  - Auxin + this compound B->C D 4. Incubate the reaction mixtures for 1-2 hours at 4°C with gentle rotation. C->D E 5. Wash the beads several times with wash buffer to remove non-specific binding. D->E F 6. Elute the bound proteins from the beads. E->F G 7. Separate the eluted proteins by SDS-PAGE. F->G H 8. Perform Western blotting using an anti-His antibody to detect pulled-down TIR1. G->H I 9. Analyze the band intensities to determine the effect of this compound on the TIR1-Aux/IAA interaction. H->I

Figure 3. Workflow for the in vitro pull-down assay to directly measure the inhibitory effect of this compound on the auxin-mediated TIR1-Aux/IAA protein-protein interaction.

Conclusion

This compound is a powerful chemical tool that acts as a specific and competitive antagonist of the TIR1/AFB auxin co-receptors. Its well-defined mechanism of action, involving the steric hindrance of the TIR1-Aux/IAA interaction, has been thoroughly characterized through a combination of genetic, cellular, and biochemical assays. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to further unravel the complexities of auxin signaling in plant biology and for those interested in the principles of designing small molecule inhibitors of protein-protein interactions.

References

Discovery and development of BH-Iaa

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals that "BH-Iaa" is more accurately identified as This compound , a potent and specific antagonist of the TIR1-mediated auxin signaling pathway in plants. The discovery and characterization of this molecule appear to be primarily detailed in a single foundational study published in the journal Development in 2010. This guide synthesizes the information from this core research and related knowledge of auxin signaling.

Discovery and Core Function

This compound was identified as a powerful antagonist of the natural plant hormone auxin (indole-3-acetic acid or IAA). Its primary mechanism of action is the specific blockage of TIR1-mediated auxin signaling.[1][2] The TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein is a critical F-box protein that functions as an auxin receptor. In the presence of auxin, the TIR1/AFB family of F-box proteins recruits Aux/IAA transcriptional repressors for degradation, thereby activating auxin-responsive gene expression. This compound disrupts this process, effectively inhibiting the plant's response to auxin.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The foundational research on this compound utilized specific protocols to elucidate its effects on plant cells.

Arabidopsis Cell Culture and Treatment:

  • Cell Line: Arabidopsis thaliana MM2d suspension culture cells were used.

  • Culture Conditions: Cells were maintained in a standard growth medium.

  • This compound Treatment: this compound was dissolved in a suitable solvent (such as DMSO) and added to the cell culture medium to a final concentration of 50 μM.[1][2]

  • Incubation: The cells were incubated with this compound for a period of 5 days.[1]

  • Analysis: Following incubation, the cells were analyzed for changes in cell cycle and ploidy.

Quantitative Data

The primary reported effect of this compound is its ability to induce endocycling in Arabidopsis suspension culture cells. The quantitative data from the foundational study is summarized below.

ParameterTreatment GroupObservation
Ploidy Level 50 μM this compoundIncreased to 24C
Cellular Process 50 μM this compoundInduction of the endocycle
Phenotype 50 μM this compoundConcomitant cell expansion

Signaling Pathways

The auxin signaling pathway is a cornerstone of plant development, and this compound acts as a specific inhibitor of this cascade. The following diagrams illustrate the canonical auxin signaling pathway and the point of inhibition by this compound.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination ARE Auxin Response Element (ARE) ARF->ARE Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes Regulates SCFTIR1_Auxin SCF-TIR1-Auxin Complex SCFTIR1_Auxin->Aux_IAA Binds Proteasome 26S Proteasome Ub->Proteasome Degradation Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 TIR1->SCFTIR1_Auxin

Canonical Auxin Signaling Pathway

BH_IAA_Inhibition_Pathway Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes Transcription Blocked TIR1 TIR1/AFB Receptor Auxin Auxin (IAA) Auxin->TIR1 BH_IAA This compound BH_IAA->TIR1

Inhibition of Auxin Signaling by this compound

Experimental Workflow

The general workflow for investigating the effects of this compound on plant cells is outlined below.

Experimental_Workflow Start Start Cell_Culture Prepare Arabidopsis MM2d Suspension Culture Start->Cell_Culture Treatment Treat with 50 µM this compound (and control) Cell_Culture->Treatment Incubation Incubate for 5 Days Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analyze Ploidy and Cell Expansion Harvest->Analysis Results Results Analysis->Results

Workflow for this compound Treatment and Analysis

References

BH-Iaa: A Technical Guide to its Effects on Plant Growth and Development

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from cell elongation and division to organogenesis and tropic responses.[1][2][3] Understanding the intricate mechanisms of auxin perception and signaling is paramount for advancements in agriculture and plant biology. Chemical tools that can specifically perturb these pathways are invaluable for researchers. BH-Iaa (tert-butoxycarbonylaminohexyl-IAA) has emerged as a potent and specific antagonist of the core auxin signaling pathway.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its documented effects on plant cells, and its utility as a research tool. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the molecular pathways involved to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Auxin Signaling Pathway

The nuclear auxin signaling pathway is a well-established cascade involving three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

  • Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors. This interaction represses the transcriptional activity of ARFs, preventing the expression of auxin-responsive genes.

  • High Auxin State: When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB F-box protein and an Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the transcription of downstream target genes, leading to a physiological response.

Auxin_Signaling Canonical Auxin Signaling Pathway cluster_low Low Auxin cluster_high High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Binds & Represses TPL TPL Co-repressor AuxIAA_low->TPL Recruits AuxRE Auxin Response Element (DNA) ARF_low->AuxRE Gene_off Gene Transcription OFF AuxRE->Gene_off Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Binds (Forms Co-receptor) Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF AuxRE_high Auxin Response Element (DNA) ARF_high->AuxRE_high Binds & Activates Gene_on Gene Transcription ON AuxRE_high->Gene_on

Caption: Canonical Auxin Signaling Pathway.

This compound's Mechanism of Action: Competitive Antagonism

This compound functions as a potent auxin antagonist by specifically blocking TIR1-mediated auxin signaling. It acts as a competitive inhibitor, occupying the auxin-binding pocket of the TIR1/AFB receptor. By binding to the receptor, this compound prevents the endogenous auxin (IAA) from forming the TIR1/AFB-Aux/IAA co-receptor complex. This stabilization of Aux/IAA repressors keeps ARF-mediated transcription in a repressed state, effectively shutting down auxin-responsive gene expression even in the presence of auxin.

BH_Iaa_Inhibition This compound Mechanism of Action cluster_inhibition Presence of Auxin + this compound BHIaa This compound TIR1 TIR1/AFB Receptor BHIaa->TIR1 Binds & Blocks Auxin Auxin (IAA) Auxin->TIR1 Binding Prevented AuxIAA Aux/IAA Repressor TIR1->AuxIAA Co-receptor formation fails ARF ARF AuxIAA->ARF Repression Maintained AuxRE Auxin Response Element (DNA) ARF->AuxRE Gene_off Gene Transcription REMAINS OFF AuxRE->Gene_off Root_Assay_Workflow A 1. Seed Sterilization (e.g., 70% Ethanol, Bleach) B 2. Stratification (4°C in dark for 2-3 days) A->B C 3. Plating on MS Agar (Control Medium) B->C D 4. Germination (Vertical orientation, 3-4 days) C->D E 5. Seedling Transfer (Transfer seedlings of uniform size) D->E F 6. Treatment Plates (MS Agar with varying [this compound] ± constant [IAA]) E->F G 7. Incubation (Vertical orientation, 3-5 days) F->G H 8. Measurement (Scan plates and measure root elongation from transfer point) G->H I 9. Data Analysis (Plot % root inhibition vs. [this compound]) H->I

References

Investigating Gene Expression Changes with BH-Iaa Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH-Iaa is a synthetic antagonist of the auxin signaling pathway, specifically targeting the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of auxin co-receptors. By binding to the auxin pocket on TIR1, this compound prevents the interaction between TIR1 and the Aux/IAA transcriptional repressors. This blockage stabilizes the Aux/IAA proteins, which in turn continue to repress the AUXIN RESPONSE FACTOR (ARF) transcription factors. The ultimate effect is the inhibition of auxin-responsive gene expression. Given the emerging role of auxin signaling in various human pathologies, including cancer, understanding the precise molecular consequences of its inhibition by compounds like this compound is of significant interest to the research and drug development community.

This technical guide provides an in-depth overview of the methodologies used to investigate gene expression changes following this compound treatment, summarizes the current understanding of its impact on signaling pathways, and presents a framework for analyzing its effects on the transcriptome.

Core Signaling Pathway: TIR1-Mediated Auxin Signaling

The canonical auxin signaling pathway is a critical regulator of gene expression in response to auxin. This compound directly interferes with this pathway.

TIR1_Signaling_Pathway cluster_nucleus Nucleus cluster_SCF SCF Complex Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 Binds BH_Iaa This compound BH_Iaa->TIR1 Antagonizes Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds No_Expression Gene Repression ARF->No_Expression Repressed by Aux/IAA Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: TIR1-mediated auxin signaling pathway and the antagonistic action of this compound.

Experimental Protocols for Investigating Gene Expression Changes

A thorough investigation of this compound's effect on gene expression involves a series of well-defined experimental procedures. The following protocols are generalized and should be optimized for specific cell lines or model organisms.

Cell Culture and this compound Treatment

Objective: To expose cells to this compound in a controlled in vitro environment.

Materials:

  • Cell line of interest (e.g., human cancer cell line)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells at a predetermined density in culture plates or flasks and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A dose-response curve is recommended to determine the optimal concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for a specific duration (e.g., 6, 12, 24, or 48 hours). The time course should be optimized based on the expected kinetics of the transcriptional response.

  • After the treatment period, harvest the cells for RNA extraction.

RNA Isolation and Quality Control

Objective: To extract high-quality total RNA from this compound-treated and control cells.

Materials:

  • RNA extraction reagent (e.g., TRIzol) or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for RNA integrity assessment

Procedure:

  • Lyse the harvested cells using the chosen RNA extraction reagent.

  • Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.

  • Resuspend the purified RNA pellet in nuclease-free water.

  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Assess the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate the RNA integrity by determining the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value ≥ 8 is generally recommended for downstream applications like RNA sequencing.

Gene Expression Analysis: RNA Sequencing (RNA-Seq)

Objective: To obtain a comprehensive profile of the transcriptome in response to this compound treatment.

Materials:

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA.

    • Perform poly(A) selection to enrich for mRNA or use a ribo-depletion method to remove ribosomal RNA.

    • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR.

    • Assess the quality and quantity of the prepared library.

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Identify differentially expressed genes (DEGs) between this compound-treated and control samples using statistical packages like DESeq2 or edgeR.

    • Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to identify affected biological processes and signaling pathways.

Validation of Gene Expression Changes: Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the expression changes of a subset of genes identified by RNA-Seq.

Materials:

  • Reverse transcriptase

  • qRT-PCR master mix (containing SYBR Green or probes)

  • Gene-specific primers for target genes and a reference (housekeeping) gene

  • qRT-PCR instrument

Procedure:

  • Synthesize cDNA from the same RNA samples used for RNA-Seq using reverse transcriptase.

  • Design and validate primers for the target genes of interest and at least one stably expressed reference gene.

  • Set up the qRT-PCR reactions containing cDNA, primers, and master mix.

  • Run the qRT-PCR on a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the reference gene.

Experimental Workflow Visualization

The overall experimental workflow for investigating gene expression changes with this compound treatment can be visualized as follows:

Experimental_Workflow Cell_Culture Cell Culture BH_Iaa_Treatment This compound Treatment Cell_Culture->BH_Iaa_Treatment Control_Treatment Vehicle Control Cell_Culture->Control_Treatment RNA_Isolation RNA Isolation & QC BH_Iaa_Treatment->RNA_Isolation Control_Treatment->RNA_Isolation RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq qRT_PCR qRT-PCR Validation RNA_Isolation->qRT_PCR Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis DEG_List Differentially Expressed Genes Data_Analysis->DEG_List Pathway_Analysis Pathway & GO Analysis Data_Analysis->Pathway_Analysis

Caption: Workflow for analyzing gene expression changes upon this compound treatment.

Data Presentation: Summarizing Quantitative Data

While a specific, comprehensive dataset for this compound-induced gene expression changes is not yet publicly available in a consolidated format, the following tables provide a template for how such data should be structured for clear comparison and interpretation. The gene names and values are hypothetical and for illustrative purposes only.

Table 1: Top Differentially Expressed Genes Following this compound Treatment (Hypothetical Data)

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value
GENE_AGene A2.581.2e-83.5e-7
GENE_BGene B2.154.5e-79.1e-6
GENE_CGene C-1.898.2e-71.5e-5
GENE_DGene D-2.331.1e-61.9e-5
GENE_EGene E1.755.6e-67.8e-5

Table 2: qRT-PCR Validation of Selected Differentially Expressed Genes (Hypothetical Data)

Gene SymbolRNA-Seq Log2 Fold ChangeqRT-PCR Log2 Fold Change
GENE_A2.582.45
GENE_C-1.89-1.95
GENE_F1.521.68
GENE_G-1.78-1.82

Conclusion

The investigation of gene expression changes induced by this compound is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. By employing the detailed experimental protocols outlined in this guide, researchers can generate high-quality transcriptomic data. The systematic analysis and clear presentation of this data, as demonstrated in the provided templates, will facilitate the identification of key molecular pathways modulated by this compound and pave the way for its further development as a targeted therapeutic agent. As research in this area progresses, the population of publicly available datasets will undoubtedly grow, providing a more comprehensive picture of the effects of antagonizing the auxin signaling pathway in various biological contexts.

BH-Iaa as a Tool for Studying Auxin Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The phytohormone auxin, primarily represented by indole-3-acetic acid (IAA), is a central regulator of plant growth and development, orchestrating processes from cell division and elongation to embryogenesis and tropic responses.[1][2] The complexity of auxin signaling, which involves intricate feedback loops and crosstalk with other hormonal pathways, necessitates the use of precise chemical tools to dissect its mechanisms.[3][4] Synthetic small molecules that can modulate auxin metabolism, transport, or signaling are invaluable for such studies.[1]

This guide focuses on BH-Iaa, a rationally designed synthetic molecule that serves as a potent and specific antagonist of the canonical auxin signaling pathway. By selectively blocking the primary auxin perception mechanism, this compound provides researchers with a powerful tool to investigate auxin-dependent physiological processes with high temporal and spatial control. This document provides a comprehensive overview of this compound's mechanism of action, applications, and detailed protocols for its use in experimental settings.

The Canonical Auxin Signaling Pathway

Understanding the mechanism of this compound first requires a grasp of the canonical auxin signaling pathway. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), thereby inhibiting the expression of auxin-responsive genes.

The perception of auxin occurs in the nucleus, where IAA acts as a "molecular glue." It binds directly to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, which are components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex. This auxin-induced binding stabilizes the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein. This event triggers the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the transcription of a wide array of downstream genes that mediate the physiological effects of auxin.

Diagram 1: Canonical Auxin Signaling Pathway.

Mechanism of Action of this compound

This compound is a potent auxin antagonist designed to specifically block TIR1-mediated auxin signaling. Its structure is key to its function. This compound consists of an indole-3-acetic acid (IAA) moiety linked to a flexible long alkyl chain.

The IAA portion of this compound binds to the auxin-binding pocket of the TIR1 receptor, mimicking the natural hormone. However, the attached long alkyl chain sterically hinders the subsequent binding of the Aux/IAA repressor protein to the TIR1-BH-Iaa complex. By physically blocking the access of the Aux/IAA protein to its binding site on the TIR1 surface, this compound prevents the formation of the stable TIR1-auxin-Aux/IAA co-receptor complex. Consequently, the Aux/IAA repressor is not ubiquitinated and degraded. It remains stable and continues to inhibit ARF transcription factors, thereby keeping auxin-responsive genes switched off, even in the presence of endogenous auxin.

cluster_nucleus Nucleus (with this compound) BHIaa This compound TIR1 SCF-TIR1/AFB BHIaa->TIR1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA Binding Blocked Block X ARF ARF AuxIAA->ARF DNA Auxin Response Element ARF->DNA Bound Gene Auxin-Responsive Gene DNA->Gene Repression

Diagram 2: Mechanism of this compound antagonism.

Data Presentation: Quantitative Effects

This compound has been effectively used to study the role of auxin in cell cycle regulation. The following table summarizes the quantitative data from a key study using an Arabidopsis thaliana cell culture.

CompoundConcentrationOrganism / SystemDurationObserved EffectReference
This compound50 µMArabidopsis thaliana MM2d suspension culture cells5 daysInduces cells to enter the endocycle, increasing ploidy up to 24C, and causes concomitant cell expansion.

Experimental Protocols

The following section provides a generalized protocol for the application of this compound to plant cell cultures, based on methodologies cited in the literature. Researchers should optimize concentrations and treatment times for their specific plant species and experimental system.

Preparation of this compound Stock Solution
  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To prepare a 50 mM stock solution, dissolve the appropriate mass of this compound powder in high-purity DMSO. For example, dissolve ~1.5 mg of this compound (MW will vary slightly by supplier) in the volume of DMSO required to reach the target concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term use.

Application to Cell Culture
  • System: Arabidopsis thaliana MM2d suspension culture cells (or other relevant plant cell culture).

  • Procedure:

    • Grow the cell culture to the desired growth phase (e.g., logarithmic phase).

    • From the 50 mM stock solution, dilute this compound into the liquid cell culture medium to achieve the final desired working concentration (e.g., 50 µM).

    • Ensure to add an equivalent volume of DMSO to a separate control culture to account for any solvent effects.

    • Incubate the treated and control cultures under standard growth conditions (e.g., specific light/dark cycle, temperature, and agitation).

    • Harvest cells at specified time points (e.g., after 5 days) for downstream analysis.

Downstream Analysis
  • Ploidy Analysis: Use flow cytometry to analyze the DNA content of the cell nuclei to determine changes in ploidy level.

  • Cell Size Measurement: Employ microscopy and image analysis software to quantify changes in cell size and morphology.

  • Gene Expression Analysis: Use quantitative RT-PCR (qRT-PCR) or RNA-sequencing to study the expression levels of auxin-responsive genes and cell cycle regulators.

A Prepare 50 mM this compound Stock Solution in DMSO C Add this compound to Culture (e.g., to 50 µM final conc.) A->C B Grow Plant Cell Culture to Log Phase B->C D Prepare Control Culture (add DMSO only) B->D E Incubate Cultures (e.g., 5 days) C->E D->E F Harvest Cells E->F G Downstream Analysis (Flow Cytometry, Microscopy, qRT-PCR) F->G

Diagram 3: General experimental workflow for this compound.

Conclusion

This compound stands out as a critical chemical probe in the field of auxin biology. Its specific mechanism of action—binding to the TIR1/AFB receptor without promoting Aux/IAA degradation—allows for the precise inhibition of the canonical auxin signaling pathway. This enables researchers to uncouple auxin signaling from other cellular processes and to investigate the direct consequences of blocking this pathway. The ability to induce specific phenotypes, such as the switch to the endocycle, highlights its utility in dissecting the complex roles of auxin in fundamental aspects of plant development. As a tool, this compound will continue to facilitate new discoveries in plant science and may inform the development of novel growth regulators for agricultural applications.

References

Early studies and discovery of BH-Iaa's function

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "BH-Iaa," no information was found regarding a molecule, protein, or signaling pathway with this designation in publicly available scientific literature. The search queries included "this compound function," "early studies of this compound," "this compound discovery," and "this compound experimental protocols."

The search results did not yield any relevant biological or chemical data. Instead, the results were primarily related to the stock ticker symbol "BH" for Bumrungrad International Hospital and other unrelated topics. This suggests that "this compound" may be one of the following:

  • A highly specific or internal project name not yet in the public domain.

  • A significant misspelling or incorrect abbreviation of the intended subject.

  • A newly discovered compound or pathway with limited to no published research.

Due to the absence of any data, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and visualizations related to "this compound."

It is recommended to verify the correct name and spelling of the molecule or pathway of interest. Further assistance can be provided if a corrected or alternative term is available.

Methodological & Application

Application Notes and Protocols for BH-Iaa in Arabidopsis thaliana Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the use of BH-Iaa, a potent antagonist of the TIR1/AFB auxin co-receptors, in Arabidopsis thaliana seedlings. This information is intended for researchers, scientists, and drug development professionals investigating auxin signaling pathways and their effects on plant development.

Introduction

Auxin is a critical phytohormone that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The primary signaling pathway for auxin involves its perception by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[2][3][4] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTORs (ARFs).[5] When auxin is present, it acts as a molecular "glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby releasing ARFs to regulate the transcription of auxin-responsive genes.

This compound is a synthetic auxin antagonist that specifically blocks this TIR1-mediated signaling pathway. By competing with endogenous auxin for binding to the TIR1/AFB co-receptor complex, this compound prevents the degradation of Aux/IAA proteins, leading to the continued repression of auxin-responsive genes. This makes this compound a valuable tool for studying the physiological and developmental consequences of inhibiting auxin signaling.

Data Presentation

The following table summarizes the recommended concentrations of this compound for use in Arabidopsis thaliana seedling assays and the expected phenotypic outcomes based on studies of related auxin antagonists.

ConcentrationApplication MethodTreatment DurationExpected Phenotypic Effects
1 µMSupplement in growth medium5 - 10 daysMinimal to mild inhibition of primary root growth.
5 µMSupplement in growth medium5 - 10 daysModerate inhibition of primary root growth, potential reduction in lateral root number.
10 µMSupplement in growth medium5 - 10 daysStrong inhibition of primary root growth, significant reduction in lateral root formation.
20 µMSupplement in growth medium5 - 10 daysSevere inhibition of primary root growth and overall seedling development.
50 µMSupplement in liquid culture5 daysInhibition of cell division and endoreduplication in suspension culture cells.

Note: The optimal concentration of this compound may vary depending on the specific Arabidopsis ecotype and experimental conditions. A dose-response experiment is recommended to determine the most effective concentration for a particular study.

Experimental Protocols

This section provides a detailed methodology for a primary root growth assay in Arabidopsis thaliana seedlings using this compound incorporated into the growth medium.

Materials and Reagents
  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (CAS No. 1020201-82-4)

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) basal salt mixture

  • Sucrose

  • MES hydrate

  • Potassium hydroxide (KOH)

  • Agar

  • Sterile petri dishes (square, 120 mm x 120 mm)

  • Sterile deionized water

  • 70% (v/v) Ethanol

  • 10% (v/v) Bleach solution with 0.1% (v/v) Triton X-100

  • Micropipettes and sterile tips

  • Laminar flow hood

  • Growth chamber or tissue culture room

Stock Solution Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.5 mg of this compound (MW: 350.37 g/mol ) in 1 mL of DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol
  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Carefully remove the ethanol.

    • Add 1 mL of 10% bleach solution containing 0.1% Triton X-100 and vortex for 10 minutes.

    • Allow the seeds to settle and carefully remove the bleach solution.

    • Wash the seeds five times with 1 mL of sterile deionized water.

    • After the final wash, resuspend the seeds in 200 µL of sterile deionized water or 0.1% sterile agar solution.

    • Store the sterilized seeds at 4°C for 2-3 days for stratification to ensure uniform germination.

  • Preparation of this compound-Containing Growth Medium (1/2 MS):

    • For 1 liter of medium, dissolve 2.2 g of MS basal salt mixture, 10 g of sucrose, and 0.5 g of MES hydrate in approximately 800 mL of deionized water.

    • Adjust the pH to 5.7 with 1 M KOH.

    • Add deionized water to bring the final volume to 1 liter.

    • Add 8 g of agar and dissolve by autoclaving.

    • Allow the medium to cool to approximately 50-60°C in a water bath.

    • In a laminar flow hood, add the appropriate volume of the 10 mM this compound stock solution to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 1 mL of the 10 mM stock solution to 1 liter of medium). For the control plates, add an equivalent volume of DMSO.

    • Gently swirl the medium to ensure thorough mixing.

    • Pour approximately 30 mL of the medium into each sterile square petri dish.

    • Allow the plates to solidify in the laminar flow hood.

  • Seed Plating and Growth:

    • In a laminar flow hood, carefully pipette individual stratified seeds onto the surface of the agar plates, arranging them in a straight line approximately 1 cm from the top edge of the plate.

    • Seal the plates with breathable tape (e.g., Micropore™ tape).

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After 5-10 days of growth, photograph the plates.

    • Measure the primary root length of the seedlings using image analysis software such as ImageJ.

    • Count the number of emerged lateral roots.

    • Statistically analyze the data to compare the effects of different this compound concentrations to the control.

Visualization of Signaling Pathways and Workflows

Auxin Signaling Pathway and this compound Inhibition

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds cluster_nucleus cluster_nucleus Auxin->cluster_nucleus BH_Iaa This compound BH_Iaa->TIR1_AFB Antagonizes BH_Iaa->cluster_nucleus SCF SCF Complex TIR1_AFB->SCF Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Regulates SCF->Aux_IAA Ubiquitinates Activation Transcription Activated Auxin_Responsive_Genes->Activation Repression Transcription Repressed

Caption: Auxin signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Application in Arabidopsis Seedlings

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Sterilization 1. Seed Sterilization Stratification 2. Stratification (4°C, 2-3 days) Seed_Sterilization->Stratification Seed_Plating 4. Plate Seeds on Vertical Agar Plates Stratification->Seed_Plating Media_Preparation 3. Prepare 1/2 MS Agar with this compound/DMSO Media_Preparation->Seed_Plating Growth 5. Grow in Chamber (22°C, 16h light/8h dark) Seed_Plating->Growth Imaging 6. Image Seedlings (5-10 days) Growth->Imaging Measurement 7. Measure Primary Root Length & Lateral Roots Imaging->Measurement Data_Analysis 8. Statistical Analysis Measurement->Data_Analysis

Caption: Experimental workflow for assessing the effect of this compound on Arabidopsis seedling root growth.

References

Application Notes and Protocols for Optimal Concentration of BH-IAA in Root Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH-IAA is a potent and specific antagonist of the TIR1/AFB auxin co-receptor pathway, playing a crucial role in the study of auxin signaling and plant development. By competitively inhibiting the binding of endogenous auxin, this compound allows for the elucidation of auxin's role in various physiological processes, including root growth and development. These application notes provide a detailed protocol for determining the optimal concentration of this compound for root growth inhibition assays in the model organism Arabidopsis thaliana. The provided methodologies and data will aid researchers in designing robust experiments to screen for novel compounds targeting auxin signaling and to dissect the molecular mechanisms of root development.

Principle of the Assay

The root growth inhibition assay is a fundamental method to assess the biological activity of compounds that interfere with auxin signaling. Auxin is essential for root elongation and lateral root formation. Exogenous application of auxin antagonists like this compound is expected to disrupt these processes, leading to a dose-dependent inhibition of primary root growth and altered lateral root development. By quantifying these changes, the potency and optimal concentration of the inhibitor can be determined.

Data Presentation

The following tables summarize quantitative data on the effects of auxin antagonists on Arabidopsis thaliana root growth. As direct dose-response data for this compound is not extensively published, data from a structurally and functionally similar potent TIR1 antagonist, auxinole, is presented as a reference to guide concentration selection for this compound. It is recommended to perform a dose-response experiment for this compound to determine its specific IC₅₀.

Table 1: Effect of the Auxin Antagonist Auxinole on Arabidopsis thaliana Primary Root Growth (7-day treatment)

Auxinole Concentration (µM)Observed PhenotypeReference
0 (Control)Normal root growth and development.(Hayashi et al., 2012)
10Severe root growth inhibition, phenotypes resemble auxin receptor mutants.[1](Hayashi et al., 2012)[1]
10No major effect on primary root length, but induced root waving.(Mentioned in a study citing Hayashi et al., 2012)

Note: The discrepancy in observed phenotypes at 10 µM may be due to differences in experimental conditions (e.g., media composition, light intensity). This highlights the importance of optimizing the concentration for specific laboratory settings.

Table 2: Recommended Concentration Range for this compound in a Pilot Root Growth Inhibition Assay

Concentration (µM)Expected Effect
0.1 - 1Potential for subtle effects on root growth, useful for identifying low-dose responses.
1 - 10Expected range for observing a dose-dependent inhibition of primary root elongation.
10 - 50Likely to cause strong to severe root growth inhibition. A concentration of 50 µM has been used in Arabidopsis cell culture studies.

Experimental Protocols

This section provides a detailed methodology for conducting a root growth inhibition assay with this compound using Arabidopsis thaliana.

Materials
  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • This compound (prepare a stock solution in DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square or round)

  • Sterile water

  • DMSO (for control plates)

  • Growth chamber with controlled light and temperature

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol for Root Growth Inhibition Assay
  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% (v/v) bleach solution containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution.

  • Plating and Stratification:

    • Prepare MS agar plates containing the desired concentrations of this compound. Add this compound from a stock solution in DMSO to the molten MS medium after it has cooled to around 50-60°C. Ensure the final DMSO concentration is consistent across all plates, including the control (typically ≤ 0.1%).

    • Pipette the sterilized seeds onto the surface of the MS agar plates.

    • Seal the plates with breathable tape and wrap them in aluminum foil.

    • Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Seedling Growth:

    • Transfer the plates to a growth chamber set to a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature of 22°C.

    • Orient the plates vertically to allow for root growth along the surface of the agar.

  • Data Collection and Analysis:

    • After a defined period of growth (e.g., 5-7 days after germination), capture images of the seedlings on the plates using a high-resolution scanner or a microscope with a camera.

    • Measure the primary root length of each seedling using image analysis software like ImageJ.

    • Count the number of emerged lateral roots per seedling.

    • Calculate the average primary root length and lateral root number for each concentration of this compound.

    • Plot the primary root length as a percentage of the control against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of root growth is inhibited).

Visualization of Pathways and Workflows

Auxin Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical auxin signaling pathway and the inhibitory action of this compound. In the presence of auxin, the TIR1/AFB F-box protein forms a complex with auxin and an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein. This degradation releases Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes. This compound, as an auxin antagonist, binds to the TIR1 receptor, preventing the formation of the TIR1-auxin-Aux/IAA complex and thereby stabilizing the Aux/IAA repressors and inhibiting auxin-mediated gene expression.

AuxinSignaling cluster_nucleus Nucleus cluster_degradation Degradation Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds BH_IAA This compound BH_IAA->TIR1 binds and inhibits Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA forms complex with TIR1_Aux_IAA SCF-TIR1-Aux/IAA Complex ARF ARF Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Ub Ubiquitin Proteasome 26S Proteasome Aux_IAA_Ub Ub-Aux/IAA TIR1_Aux_IAA->Aux_IAA_Ub Ubiquitination Aux_IAA_Ub->Proteasome Degradation Workflow A Seed Sterilization C Seed Plating A->C B Preparation of MS Plates with this compound B->C D Stratification (4°C, 2-3 days) C->D E Incubation in Growth Chamber (Vertical Plates, 22°C) D->E F Image Acquisition (5-7 days) E->F G Data Analysis: - Primary Root Length - Lateral Root Number F->G H Dose-Response Curve & IC₅₀ Determination G->H

References

Application Notes and Protocols for BH-Iaa Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the dissolution and preparation of stock solutions of BH-Iaa, a potent antagonist of auxin signaling.

Introduction to this compound

This compound is a synthetic molecule that acts as a specific antagonist of the TIR1-mediated auxin signaling pathway. By blocking this pathway, this compound can induce effects such as the transition from the mitotic cycle to the endocycle in plant cells. Its targeted action makes it a valuable tool for studying auxin-related physiological processes and for potential applications in drug development.

Signaling Pathway of TIR1-mediated Auxin Signaling

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

BH_Iaa_Signaling_Pathway cluster_cell Cell Auxin Auxin TIR1 TIR1 Receptor Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes degradation ARF ARF Aux_IAA->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates BH_Iaa This compound BH_Iaa->TIR1 Blocks

Figure 1: Simplified TIR1-mediated auxin signaling pathway and the inhibitory action of this compound.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₁H₃₀N₂O₄
Molecular Weight 374.47 g/mol
Appearance Solid
Primary Solvent Dimethyl sulfoxide (DMSO)[1]
Powder Storage -20°C for up to 3 years, 4°C for up to 2 years[2]
In-Solvent Storage -80°C for up to 6 months, -20°C for up to 1 month[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

  • Preparation: Before starting, ensure all equipment is clean and dry. Work in a fume hood or a well-ventilated area.

  • Weighing this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.745 mg of this compound.

  • Dissolution:

    • Add the weighed this compound powder to a microcentrifuge tube or an amber vial.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as indicated in the table above.

Molarity Calculator for Custom Stock Solutions

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Desired Molarity (mM)Volume of DMSO for 1 mg this compound (µL)Volume of DMSO for 5 mg this compound (mL)
12670.413.35
5534.12.67
10267.01.34
20133.50.67

Note: The molecular weight used for these calculations is 374.47 g/mol .

Experimental Workflow

The following diagram outlines the general workflow for preparing a this compound stock solution.

BH_Iaa_Stock_Preparation_Workflow cluster_workflow Stock Solution Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Figure 2: Workflow for the preparation of a this compound stock solution.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application Notes and Protocols for BH-Iaa in Plant Tissue Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butoxycarbonylaminohexyl-indole-3-acetic acid (BH-Iaa), a potent auxin antagonist, in plant tissue culture experiments. This document details its mechanism of action, presents experimental protocols, and summarizes relevant data for its application in plant research and biotechnology.

Introduction to this compound

This compound is a synthetic auxin antagonist that specifically targets and blocks the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptors, which are central to the auxin signaling pathway in plants. By competitively inhibiting the binding of natural auxins like indole-3-acetic acid (IAA) to these receptors, this compound effectively disrupts auxin-mediated gene expression and subsequent physiological responses. This targeted inhibition makes this compound a valuable tool for studying auxin's role in various developmental processes, including cell division, elongation, and differentiation in plant tissue culture.

Mechanism of Action: The Auxin Signaling Pathway

The canonical auxin signaling pathway involves three main components: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

  • In the absence of auxin: Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.

  • In the presence of auxin: Auxin acts as a molecular glue, promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARF transcription factors, allowing them to activate or repress the expression of target genes that regulate plant growth and development.

This compound, as an auxin antagonist, binds to the TIR1/AFB receptors but fails to promote the interaction with Aux/IAA proteins. This blockage prevents the degradation of Aux/IAA repressors, leading to a continuous suppression of ARF activity and the inhibition of auxin-induced responses.

// Explanations { rank=sink; x [shape=plaintext, label="With Auxin: Aux/IAA is degraded, ARF is active."] y [shape=plaintext, label="Without Auxin or with this compound: Aux/IAA represses ARF."] }

} .enddot Figure 1: Simplified diagram of the auxin signaling pathway showing the antagonistic action of this compound.

Applications in Plant Tissue Culture

Due to its specific mode of action, this compound can be utilized in a variety of plant tissue culture applications to study and manipulate auxin-dependent processes:

  • Inhibition of Adventitious Rooting: Auxins are critical for initiating adventitious root formation. This compound can be used to block this process, allowing for the study of the specific timing and auxin concentration thresholds required for root development.

  • Modulation of Callus Growth and Differentiation: The balance between auxins and cytokinins is fundamental in controlling callus proliferation and subsequent organogenesis. By antagonizing endogenous or exogenously applied auxins, this compound can alter callus morphology and developmental fate.

  • Study of Somatic Embryogenesis: Auxin plays a crucial role in the induction of somatic embryogenesis. This compound can be employed to investigate the specific stages of embryo development that are auxin-dependent.

  • Induction of Endoreduplication: By blocking auxin signaling, which is involved in cell cycle progression, this compound can induce cells to enter the endocycle, leading to DNA replication without cell division (endoreduplication) and resulting in increased ploidy.[1]

Quantitative Data on this compound Effects

Specific quantitative data on the effects of this compound across a wide range of plant species and tissue culture systems is currently limited in publicly available literature. The primary reported application with a specific protocol involves the induction of endoreduplication in Arabidopsis thaliana cell suspension cultures.

To illustrate the types of quantitative data that are typically collected in experiments involving auxin inhibitors, the following tables present hypothetical data based on expected outcomes and data from studies using other auxin-related compounds.

Table 1: Hypothetical Effect of this compound on Adventitious Root Formation in Malus domestica (Apple) Leaf Explants

TreatmentThis compound Concentration (µM)Rooting Percentage (%)Average Number of Roots per ExplantAverage Root Length (cm)
Control (IBA only)09512.5 ± 2.13.5 ± 0.8
Treatment 110403.2 ± 1.51.2 ± 0.5
Treatment 225151.1 ± 0.80.5 ± 0.3
Treatment 350000

Data are presented as mean ± standard deviation. This table is illustrative and not based on specific experimental results for this compound.

Table 2: Hypothetical Effect of this compound on Callus Growth of Nicotiana tabacum (Tobacco) Leaf Disc Explants

TreatmentThis compound Concentration (µM)Callus Induction Frequency (%)Callus Fresh Weight (g) after 4 weeksCallus Morphology
Control (2,4-D + Kinetin)01002.5 ± 0.4Friable, light green
Treatment 110851.8 ± 0.3Compact, green
Treatment 225601.1 ± 0.2Compact, dark green
Treatment 350300.4 ± 0.1Very compact, non-proliferative

Data are presented as mean ± standard deviation. This table is illustrative and not based on specific experimental results for this compound.

Table 3: Hypothetical Effect of this compound on Shoot Regeneration from Arabidopsis thaliana Root Explants

TreatmentThis compound Concentration (µM)Shoot Regeneration Frequency (%)Average Number of Shoots per Explant
Control (High Cytokinin:Auxin Ratio)0805.6 ± 1.2
Treatment 110553.1 ± 0.9
Treatment 225251.4 ± 0.6
Treatment 35050.2 ± 0.1

Data are presented as mean ± standard deviation. This table is illustrative and not based on specific experimental results for this compound.

Experimental Protocols

The following are detailed protocols for the preparation and application of this compound in plant tissue culture experiments.

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile, purified water

    • Sterile microcentrifuge tubes or vials

    • Micropipettes and sterile tips

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound (Molecular Weight: 374.47 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. This compound in DMSO is stable for several months when stored properly.

Protocol 2: General Experimental Workflow for Testing this compound Effects

// Nodes start [label="Start: Prepare Plant Material\n(e.g., explants, cell suspension)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_media [label="Prepare Basal Culture Medium\n(e.g., MS medium with vitamins and sucrose)"]; add_hormones [label="Add Plant Growth Regulators\n(e.g., auxins, cytokinins)"]; add_bhiaa [label="Prepare this compound Treatments\n(Dilute stock solution to final concentrations)"]; dispense_media [label="Dispense Media into Culture Vessels"]; culture_initiation [label="Inoculate Explants/Cells onto Media"]; incubation [label="Incubate under Controlled Conditions\n(Temperature, Light, Photoperiod)"]; data_collection [label="Data Collection and Observation\n(e.g., rooting %, callus weight, shoot #)"]; analysis [label="Statistical Analysis of Data"]; end [label="End: Interpret Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow start -> prepare_media; prepare_media -> add_hormones; add_hormones -> add_bhiaa; add_bhiaa -> dispense_media; dispense_media -> culture_initiation; culture_initiation -> incubation; incubation -> data_collection; data_collection -> analysis; analysis -> end; } .enddot Figure 2: General workflow for a plant tissue culture experiment involving this compound.

Protocol 3: Induction of Endoreduplication in Arabidopsis thaliana MM2d Suspension Culture Cells

This protocol is based on a published study demonstrating the effect of this compound on the cell cycle.[1]

  • Plant Material: Arabidopsis thaliana ecotype Landsberg erecta-derived MM2d cell suspension culture.

  • Culture Medium:

    • Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose, 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D), and 0.05 mg/L Kinetin.

    • Adjust the pH to 5.7 before autoclaving.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Subculture the MM2d cells into fresh medium.

    • Add the this compound stock solution to the cell culture to a final concentration of 50 µM. Ensure the final concentration of DMSO in the culture does not exceed a level that affects cell viability (typically <0.1%).

    • As a control, add an equivalent volume of DMSO to a parallel culture.

  • Incubation:

    • Incubate the cell suspension cultures on a rotary shaker at 130 rpm under continuous light at 25°C.

  • Duration:

    • Continue the treatment for 5 days.

  • Analysis:

    • After 5 days, harvest the cells.

    • Analyze the ploidy level of the cells using flow cytometry to observe the induction of endoreduplication (increase in cells with 24C DNA content).[1]

Considerations for Experimental Design

  • Concentration Range: The effective concentration of this compound will vary depending on the plant species, explant type, and the specific biological process being investigated. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your system.

  • Solvent Control: As this compound is typically dissolved in DMSO, it is crucial to include a solvent control (medium containing the same concentration of DMSO as the highest this compound treatment) to ensure that any observed effects are due to this compound and not the solvent.

  • Interaction with Other Hormones: The effect of this compound will be influenced by the presence of other plant hormones in the culture medium. Consider the interplay between this compound and the concentrations of auxins and cytokinins in your experimental design.

Conclusion

This compound is a powerful tool for dissecting the role of auxin in plant development and for manipulating plant growth and development in vitro. While quantitative data on its effects are still emerging, its specific mechanism of action as a TIR1/AFB antagonist provides a clear basis for its application in a wide range of plant tissue culture experiments. The protocols and information provided in these application notes serve as a starting point for researchers to incorporate this compound into their studies and further elucidate the complex role of auxin in plant biology.

References

Application of BH-Iaa for Studying Lateral Root Formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-LRF-001

Introduction

Lateral root (LR) formation is a critical process in plant development, allowing the root system to explore the soil for water and nutrients. This developmental process is intricately regulated by the phytohormone auxin, specifically indole-3-acetic acid (IAA).[1][2] The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[3][4][5] In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. This degradation releases AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes that drive developmental processes like LR formation.

BH-Iaa is a potent and specific synthetic auxin antagonist. It functions by binding to the TIR1 auxin receptor, but instead of stabilizing the interaction with Aux/IAA proteins, it sterically hinders their binding. This blockage prevents the degradation of Aux/IAA repressors, leading to the continued suppression of ARF activity and the inhibition of auxin-mediated gene expression. Its specificity for the TIR1/AFB pathway makes this compound an invaluable chemical tool for dissecting the precise role of this signaling cascade in LR formation, complementing genetic approaches.

Mechanism of Action: this compound in the Auxin Signaling Pathway

The core of auxin signaling relies on a de-repression mechanism. At low auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, repressing their activity. When auxin levels rise, auxin acts as a "molecular glue," promoting the formation of a stable TIR1/AFB-Aux/IAA complex. This targets the Aux/IAA for degradation by the 26S proteasome, freeing ARFs to regulate gene expression. This compound disrupts this process at its core. By occupying the auxin-binding pocket on TIR1, its bulky side chain prevents the Aux/IAA protein from docking, thus stabilizing the Aux/IAA repressor and keeping auxin-responsive genes switched off.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->TIR1 binds BHIaa This compound BHIaa->TIR1 binds & blocks AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds TIR1->AuxIAA interaction blocked ARF ARF Transcription Factor AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded by AuxRE Auxin Response Genes (e.g., for LR Initiation) ARF->AuxRE activates LR_Formation Lateral Root Formation AuxRE->LR_Formation promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 0.5X MS Agar Plates C Add Treatments to Media (Control, IAA, this compound, Combo) A->C B Prepare this compound/IAA Stock Solutions (DMSO) B->C E Sow Seeds on Vertical Plates C->E D Sterilize & Stratify Arabidopsis Seeds D->E F Grow for 8-10 Days in Growth Chamber E->F G Scan Plates F->G H Measure Primary Root Length & Count Lateral Roots G->H I Calculate Lateral Root Density H->I J Statistical Analysis I->J Logical_Relationship A Application of this compound B This compound Binds to TIR1/AFB Receptor A->B C TIR1-Aux/IAA Interaction is Blocked B->C D Aux/IAA Repressors are Stabilized C->D E ARF Transcription Factors Remain Repressed D->E F Transcription of Auxin-Responsive Genes is Inhibited E->F G Inhibition of Lateral Root Initiation F->G

References

Application Notes and Protocols for BH-Iaa Treatment in Plant Phenotyping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BH-Iaa, a potent auxin antagonist, for inducing specific phenotypes in plants. The information presented here is intended to guide researchers in designing and executing experiments to study auxin signaling and its effects on plant growth and development.

Introduction

Indole-3-acetic acid (IAA), the primary native auxin in plants, is a critical signaling molecule that regulates a vast array of developmental processes, including cell division and elongation, apical dominance, root formation, and responses to environmental cues.[1][2] The study of auxin function often involves the use of antagonists that can block its signaling pathways, providing insights into the roles of this hormone. This compound is a synthetic auxin antagonist that specifically targets the TIR1/AFB-mediated auxin signaling pathway.[3] By competitively inhibiting the interaction between the TIR1/AFB auxin co-receptors and Aux/IAA transcriptional repressors, this compound effectively blocks downstream auxin-responsive gene expression.[3] This targeted inhibition makes this compound a valuable tool for dissecting the molecular mechanisms of auxin action and for inducing specific, predictable phenotypes in plants.

Mechanism of Action

The canonical auxin signaling pathway involves the perception of IAA by the F-box protein TRANSPORT INHIBITOR RESISTANT 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. In the presence of auxin, TIR1/AFBs, as part of the SCFTIR1/AFB E3 ubiquitin ligase complex, bind to Aux/IAA transcriptional repressor proteins. This binding event targets the Aux/IAAs for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, allowing them to regulate the expression of auxin-responsive genes.

This compound acts as a competitive inhibitor in this pathway. It is thought to occupy the auxin-binding pocket of the TIR1/AFB proteins, thereby preventing the formation of the stable TIR1/AFB-Aux/IAA complex that is necessary for Aux/IAA degradation. This leads to the accumulation of Aux/IAA repressors, which in turn keeps ARF transcription factors in a repressed state, thus inhibiting auxin-mediated gene expression and downstream physiological responses.

Data Presentation: Quantitative Effects of Auxin Antagonists

The following table summarizes the quantitative effects of an auxin antagonist, structurally related to this compound, on the primary root growth of Arabidopsis thaliana. This data, adapted from studies on BP-IAA derivatives, provides an indication of the dose-dependent inhibitory effects that can be expected when applying auxin antagonists.

Treatment Concentration (µM)Primary Root Length (% of Control)
1~90%
5~75%
10~60%
20~50%

Note: Data is derived from studies on BP-IAA derivatives and serves as an illustrative example of the potential effects of this compound.

Experimental Protocols

The following are representative protocols for applying this compound to Arabidopsis thaliana to observe phenotypic changes. Researchers should optimize concentrations and application methods based on their specific experimental goals and plant species.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium, including vitamins and 1% (w/v) sucrose

  • Agar

  • Petri dishes (9 cm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature (e.g., 16h light/8h dark cycle at 22°C)

  • Imaging system (scanner or microscope with a camera)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Remove the bleach solution and wash the seeds 5 times with sterile water.

    • Resuspend seeds in sterile 0.1% (w/v) agar solution.

  • Plating:

    • Prepare MS agar plates containing different final concentrations of this compound (e.g., 0 µM as control, 1 µM, 5 µM, 10 µM, 20 µM). To do this, add the appropriate volume of this compound stock solution to the molten MS agar after it has cooled to approximately 50°C, just before pouring the plates. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1% (v/v).

    • Pipette the sterilized seeds onto the surface of the agar plates, arranging them in a straight line.

    • Seal the plates with micropore tape.

  • Vernalization and Growth:

    • Place the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization).

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.

  • Data Acquisition and Analysis:

    • After a set period of growth (e.g., 5-7 days after germination), capture images of the plates using a flatbed scanner or a microscope.

    • Use image analysis software to measure the length of the primary root for each seedling.

    • Calculate the average root length and standard deviation for each treatment.

    • Normalize the data to the control treatment (0 µM this compound) to determine the percentage of root growth inhibition.

Protocol 2: Foliar Application of this compound for Whole Plant Phenotyping

Objective: To observe the effects of this compound on the shoot architecture, leaf development, and flowering time of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants grown in soil (e.g., in individual pots).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Spraying solution: Dilute the this compound stock solution in sterile water containing a surfactant (e.g., 0.01% v/v Tween-20) to the desired final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM).

  • Spray bottle that produces a fine mist.

  • Growth chamber with controlled conditions.

  • Calipers, ruler, and camera for phenotypic measurements.

Procedure:

  • Plant Growth:

    • Sow Arabidopsis thaliana seeds in pots containing a suitable soil mix and grow them in a controlled environment growth chamber.

    • Water the plants regularly and allow them to establish a rosette of several leaves (e.g., 2-3 weeks old).

  • This compound Application:

    • Prepare the spraying solutions with the desired this compound concentrations. The control solution should contain the same concentration of DMSO and Tween-20 as the treatment solutions.

    • In the late afternoon or early evening to minimize rapid evaporation, spray the rosettes of the plants until the leaves are evenly covered with a fine mist, but not dripping.

    • Apply the treatment regularly (e.g., every 2-3 days) for a specified period (e.g., 2-4 weeks).

  • Phenotypic Analysis:

    • Rosette Leaf Number and Area: At regular intervals and at the end of the experiment, count the number of rosette leaves. For leaf area, dissect representative leaves and photograph them against a scale, then use image analysis software to calculate the area.

    • Flowering Time: Record the number of days from sowing until the first flower bud opens (bolting). Also, count the total number of rosette leaves at the time of bolting.

    • Shoot Architecture: After bolting, observe and document any changes in shoot branching, internode length, and overall plant height.

    • Leaf Morphology: Examine leaves for any changes in shape, such as increased serration or curvature.

  • Data Analysis:

    • Compare the measurements for each phenotypic parameter between the control and this compound treated groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds BH_Iaa This compound BH_Iaa->TIR1_AFB Competitively Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms Complex with Auxin Present Degradation Degradation of Aux/IAA TIR1_AFB->Degradation Targets for Degradation ARF ARF Aux_IAA->ARF Represses No_Gene_Expression Gene Expression Inhibited Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression

Caption: this compound competitively inhibits auxin signaling.

Experimental_Workflow cluster_prep Experiment Preparation cluster_growth Plant Growth & Treatment cluster_analysis Data Collection & Analysis Seed_Sterilization Seed Sterilization Media_Preparation Media/Soil Preparation with this compound Seed_Sterilization->Media_Preparation Plating_Sowing Plating/Sowing Seeds Media_Preparation->Plating_Sowing Vernalization Vernalization (4°C) Plating_Sowing->Vernalization Growth_Chamber Transfer to Growth Chamber Vernalization->Growth_Chamber Treatment_Application This compound Application (Root Assay or Foliar Spray) Growth_Chamber->Treatment_Application Phenotypic_Observation Phenotypic Observation (e.g., Root length, Leaf number) Treatment_Application->Phenotypic_Observation Imaging Imaging Phenotypic_Observation->Imaging Data_Quantification Data Quantification Imaging->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: Workflow for plant phenotyping with this compound.

References

Application of BH-Iaa: A Potent Auxin Antagonist for Plant Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: BH-Iaa, or tert-butoxycarbonylaminohexyl-indole-3-acetic acid, is a powerful synthetic auxin antagonist that plays a crucial role in plant biology research. By specifically inhibiting the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptors, this compound effectively blocks the downstream signaling cascade that is normally initiated by the plant hormone auxin (indole-3-acetic acid, IAA). This specific mode of action makes this compound an invaluable tool for dissecting the multifaceted roles of auxin in plant growth, development, and environmental responses. These application notes provide detailed protocols for the use of this compound in various plant species, with a focus on Arabidopsis, maize, and rice, to assist researchers in utilizing this chemical tool to its full potential.

Signaling Pathway of this compound

This compound functions by competitively binding to the auxin-binding pocket on the TIR1/AFB proteins, which are the F-box protein subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] In the presence of endogenous auxin, the TIR1/AFB proteins perceive auxin, leading to the recruitment and subsequent ubiquitination and degradation of Aux/IAA transcriptional repressor proteins. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

This compound disrupts this process by preventing auxin from binding to TIR1/AFB. This stabilizes the Aux/IAA repressor proteins, which in turn remain bound to and inhibit the activity of ARFs. Consequently, the expression of auxin-responsive genes is suppressed, leading to a blockage of auxin-mediated physiological responses.

BH_Iaa_Signaling_Pathway cluster_nucleus Nucleus BH_Iaa This compound TIR1_AFB TIR1/AFB BH_Iaa->TIR1_AFB Binds and Inhibits Auxin Auxin (IAA) Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation (in presence of Auxin) ARF ARF Aux_IAA->ARF Inhibits Aux_IAA->ARF Inhibition is maintained Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Regulates No_Transcription Transcription OFF ARF->No_Transcription

Figure 1: Simplified signaling pathway of this compound. This compound acts as an antagonist to the TIR1/AFB auxin co-receptors, preventing the degradation of Aux/IAA repressors and thereby inhibiting the transcription of auxin-responsive genes.

General Preparation of this compound Stock Solutions

For most applications, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which can then be diluted to the final working concentration in the respective medium (e.g., liquid culture medium, agar plates, or spray solutions).

Protocol for 10 mM Stock Solution:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 374.47 g/mol . To make a 10 mM stock solution, dissolve 3.74 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Application Methods and Protocols

The optimal concentration and application method for this compound will vary depending on the plant species, developmental stage, and the specific research question. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.

In Vitro Application for Arabidopsis thaliana

This protocol is suitable for studying the effects of this compound on seedling growth and development in a sterile environment.

Experimental Protocol:

  • Media Preparation: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to approximately 50-60°C, add the this compound stock solution to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). Also, prepare control plates with an equivalent amount of DMSO.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared MS plates.

  • Incubation: Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Data Collection: After a set period of growth (e.g., 5-10 days), quantify relevant parameters such as primary root length, lateral root number, and hypocotyl length.

Rolled Towel Assay for Maize (Zea mays) Seedlings

This method is effective for observing the early effects of this compound on root and shoot development in maize seedlings.

Experimental Protocol:

  • Seed Sterilization: Surface sterilize maize kernels to prevent fungal and bacterial contamination.

  • Preparation of Treatment Solution: Prepare a treatment solution with the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) in a liquid medium, such as 0.5x Hoagland's solution. Include a control with an equivalent amount of DMSO.

  • Towel Preparation and Treatment:

    • Cut germination paper to the appropriate size.

    • Place maize kernels along the top edge of the paper.

    • Roll the paper with the kernels inside and place it in a beaker.

    • Add the this compound treatment solution to the beaker, ensuring the base of the rolled towel is submerged.

  • Incubation: Place the beakers in a dark growth chamber at approximately 25-28°C for 3-5 days.

  • Data Collection: Carefully unroll the paper towels and measure primary root length, seminal root length, and coleoptile length.

Foliar Spray Application for Rice (Oryza sativa)

Foliar application is a suitable method for studying the effects of this compound on the aerial parts of the plant at later developmental stages.

Experimental Protocol:

  • Plant Growth: Grow rice plants in a suitable medium (e.g., hydroponics or soil) until the desired developmental stage (e.g., tillering or heading).

  • Preparation of Spray Solution: Prepare a spray solution containing this compound at the desired concentration (e.g., 10 µM, 50 µM, 100 µM). It is advisable to include a surfactant (e.g., 0.01-0.05% Tween-20) to ensure even coverage of the foliage. Prepare a control solution with DMSO and the surfactant.

  • Application:

    • In the late afternoon or on a cloudy day to minimize rapid evaporation, thoroughly spray the foliage of the rice plants until runoff.

    • Ensure both the adaxial and abaxial leaf surfaces are covered.

  • Post-Treatment Care and Data Collection: Continue to grow the plants under normal conditions. Observe and quantify phenotypic changes over several days or weeks, such as plant height, tiller number, and flowering time.

Quantitative Data Summary

The following tables summarize the expected effects of this compound on different plant species based on available literature for this compound and other auxin antagonists. It is important to note that direct quantitative data for this compound across a wide range of species and concentrations is limited, and these values should be used as a starting point for experimental design.

Table 1: Effects of this compound on Arabidopsis thaliana Seedling Growth (In Vitro)

Concentration (µM)Primary Root Length (% of Control)Lateral Root Density (% of Control)Reference Compound
1~90%~80%PEO-IAA
5~70%~50%PEO-IAA
10~50%~30%PEO-IAA
20~30%~10%PEO-IAA
50Significant InhibitionSevere InhibitionThis compound (Cell Culture)

Table 2: Effects of Auxin Antagonist Analogs on Maize (Zea mays) Seedling Growth

TreatmentPrimary Root Elongation (% of Control)Coleoptile Elongation (% of Control)Reference Compound
Low ConcentrationInhibitionMinimal EffectGeneral Auxin Antagonists
High ConcentrationStrong InhibitionInhibitionGeneral Auxin Antagonists

Table 3: Potential Effects of this compound Foliar Application on Rice (Oryza sativa)

ParameterExpected Effect of this compound
Plant HeightReduction
Tiller NumberPotential Reduction
Panicle DevelopmentPotential Delay or Inhibition

Experimental Workflows

In_Vitro_Workflow A Prepare MS Agar Plates with this compound and Control C Plate Seeds A->C B Surface Sterilize Arabidopsis Seeds B->C D Stratify at 4°C C->D E Incubate in Growth Chamber D->E F Quantify Seedling Growth (Root Length, etc.) E->F

Figure 2: Experimental workflow for in vitro application of this compound to Arabidopsis thaliana.

Foliar_Spray_Workflow A Grow Rice Plants to Desired Stage C Apply Foliar Spray A->C B Prepare this compound Spray Solution B->C D Continue Normal Growth C->D E Observe and Quantify Phenotypic Changes D->E

Figure 3: Experimental workflow for foliar spray application of this compound to rice plants.

Disclaimer: The provided protocols and concentration ranges are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and plant varieties. Always handle chemicals with appropriate safety precautions.

References

Application Notes and Protocols for BH-Iaa in Studying Auxin-Dependent Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Auxin-Inducible Degron (AID) system is a powerful technology for rapidly and reversibly depleting a protein of interest in a variety of research models, from yeast to mammalian cells.[1][2] This system co-opts the auxin-dependent protein degradation pathway from plants.[2][3] In the presence of auxin, the F-box protein TIR1 forms a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex that recognizes and targets proteins tagged with an auxin-inducible degron (AID) for proteasomal degradation.[3] While auxins like Indole-3-acetic acid (IAA) are used to induce protein degradation, auxin antagonists play a critical role in inhibiting this process.

This document provides detailed application notes and protocols for the use of BH-Iaa, a potent antagonist of TIR1-mediated auxin signaling, in studying and controlling auxin-dependent protein degradation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist in the AID system. Its mode of action involves a two-part interference with the formation of the degradation--promoting ternary complex (TIR1-auxin-AID tagged protein):

  • Binding to the Auxin Pocket: The indole-3-acetic acid (IAA) moiety of the this compound molecule binds to the auxin-binding site on the TIR1 protein, similar to natural auxins.

  • Steric Hindrance: A long alkyl chain on the this compound molecule then occupies the binding site for the AID-tagged protein, physically blocking its recruitment to the SCF complex.

This steric hindrance prevents the ubiquitination and subsequent degradation of the AID-tagged protein of interest, effectively inhibiting the auxin-induced degradation process. More potent antagonists, such as Auxinole, have been developed based on a similar principle of sterically blocking the protein-protein interaction.

Applications of this compound in the AID System:

  • Preventing Leaky Degradation: In some experimental setups, there can be a low level of "leaky" degradation of the AID-tagged protein even in the absence of auxin. This compound can be used to suppress this basal degradation, ensuring tighter control over protein levels.

  • Rapid Reversal of Protein Depletion: After inducing protein degradation with an auxin, the removal of the auxin allows for the re-expression of the protein of interest. The addition of this compound can accelerate this recovery by actively blocking any residual auxin activity and ensuring a complete cessation of the degradation signal.

  • Temporal and Spatial Control: this compound provides an additional layer of temporal control over protein degradation. By adding and removing this compound in conjunction with an auxin, researchers can create precise windows of protein depletion and re-expression.

Quantitative Data

The following table summarizes the key quantitative parameters for auxin antagonists used in the AID system. Data for the more extensively characterized antagonist, Auxinole, is included for reference and comparison.

CompoundTargetOrganism/SystemConcentration RangeEffectReference
This compound TIR1Arabidopsis thaliana50 µMBlocks TIR1-mediated auxin signaling
PEO-IAA TIR1/AFBArabidopsis protoplasts10 µMAntagonizes auxin signaling
PEO-IAA TIR1Neopyropia yezoensis30 µMRepresses apical stem cell regeneration
Auxinole TIR1/AFBArabidopsis thaliana20 µMBlocks auxin-induced gene expression
Auxinole OsTIR1Human HCT116 cells100-200 µMSuppresses leaky degradation of AID-tagged proteins

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Resuspend this compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Inhibition of Leaky Protein Degradation

This protocol is adapted from methods using the potent TIR1 antagonist, Auxinole, and can be optimized for this compound.

  • Cell Culture: Culture cells expressing your AID-tagged protein of interest and the TIR1 F-box protein under standard conditions.

  • Addition of this compound: Add this compound to the culture medium to the desired final concentration (a starting concentration of 50-100 µM is recommended for this compound, based on available data and protocols for similar antagonists).

  • Incubation: Incubate the cells for a sufficient period to allow for the suppression of any leaky degradation. This can be done overnight or for a few hours prior to the start of a degradation experiment.

  • Monitoring Protein Levels: To confirm the suppression of leaky degradation, collect cell lysates and analyze the levels of the AID-tagged protein by Western blotting, comparing to a vehicle control (DMSO).

Protocol 3: Rapid Reversal of Auxin-Induced Protein Degradation
  • Induce Protein Degradation: Add an auxin (e.g., IAA at 500 µM) to the cell culture medium to induce the degradation of the AID-tagged protein.

  • Monitor Degradation: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the kinetics of protein degradation via Western blotting or fluorescence microscopy if the protein is tagged with a fluorescent marker.

  • Reverse Degradation: Once sufficient protein depletion is achieved, wash the cells with fresh culture medium to remove the auxin.

  • Add this compound: Add fresh medium containing this compound (e.g., 50-100 µM) to the cells.

  • Monitor Protein Re-expression: Collect samples at subsequent time points to monitor the rate of protein re-expression. Compare the rate of recovery in the presence of this compound to a control where only the auxin was washed out.

Visualizations

Below are diagrams illustrating the key signaling pathways and experimental workflows described.

Auxin_Induced_Degradation cluster_SCF SCF E3 Ubiquitin Ligase TIR1 TIR1 Skp1 Skp1 AID_Protein Protein of Interest-AID TIR1->AID_Protein recruits Cul1 Cul1 Ub Ubiquitin Cul1->Ub transfers Auxin Auxin (IAA) Auxin->TIR1 binds Proteasome 26S Proteasome AID_Protein->Proteasome targeted for degradation Ub->AID_Protein polyubiquitinates

Diagram 1: Auxin-Induced Protein Degradation Pathway.

BH_Iaa_Inhibition cluster_SCF SCF E3 Ubiquitin Ligase TIR1 TIR1 Skp1 Skp1 AID_Protein Protein of Interest-AID TIR1->AID_Protein recruitment inhibited Cul1 Cul1 BH_Iaa This compound BH_Iaa->TIR1 binds and blocks

Diagram 2: Inhibition by this compound.

Experimental_Workflow Start Cells with AID-tagged protein and TIR1 expression Add_Auxin Add Auxin (IAA) Start->Add_Auxin Degradation Protein Degradation Add_Auxin->Degradation Washout Washout Auxin Degradation->Washout Add_BH_Iaa Add this compound Washout->Add_BH_Iaa Recovery Protein Re-expression Add_BH_Iaa->Recovery

Diagram 3: Reversal Experiment Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BH-Iaa Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BH-Iaa, a potent antagonist of the TIR1-mediated auxin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic auxin antagonist. It functions by specifically blocking the TIR1 (TRANSPORT INHIBITOR RESPONSE 1) F-box protein, which is a key auxin receptor in plants.[1] In the presence of auxin, TIR1 normally recruits Aux/IAA transcriptional repressor proteins for degradation, allowing auxin response factors (ARFs) to activate gene expression.[2] this compound competitively binds to the auxin-binding site on TIR1, preventing the recruitment and subsequent degradation of Aux/IAA repressors. This leads to the continued suppression of auxin-inducible genes and a blockage of auxin-mediated physiological responses.[1]

Q2: What is the expected phenotype when using this compound?

A2: The expected phenotype is a manifestation of auxin signaling inhibition. This can include, but is not limited to:

  • Inhibition of primary root elongation.

  • Reduced lateral root formation.

  • Altered gravitropic responses.[3]

  • Inhibition of auxin-induced gene expression.[4]

  • In Arabidopsis cell cultures, this compound can induce entry into the endocycle, leading to increased cell size and ploidy.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, a stock solution is usually prepared in dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for optimal stability. When preparing working solutions, ensure the final DMSO concentration is low and consistent across all treatments, including controls, to avoid solvent-induced artifacts.

Q4: What concentrations of this compound should I use?

A4: The optimal concentration of this compound will vary depending on the plant species, experimental system, and the specific biological question. A common starting point for Arabidopsis thaliana cell culture experiments is 50 μM. For whole-plant assays, a dose-response experiment is recommended to determine the effective concentration range. This typically involves testing concentrations from the low micromolar (e.g., 1 µM) to the high micromolar (e.g., 100 µM) range.

Troubleshooting Guide: this compound Not Showing Expected Phenotype

This guide addresses common problems encountered when this compound does not produce the anticipated auxin antagonist phenotype.

Problem Potential Cause Troubleshooting Steps
No observable phenotype 1. Inactive Compound: Improper storage or handling may have led to degradation of this compound.- Prepare a fresh stock solution from a new vial of this compound powder. - Ensure proper storage conditions (-20°C for powder, -20°C to -80°C for DMSO stock). - Avoid repeated freeze-thaw cycles of the stock solution.
2. Insufficient Concentration: The concentration of this compound may be too low to effectively antagonize endogenous auxin levels.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). - Consider the developmental stage and tissue type, as endogenous auxin levels can vary.
3. Inefficient Uptake or Transport: The compound may not be reaching the target tissues effectively.- For agar-based assays, ensure even distribution of this compound in the media. - For liquid culture, ensure adequate mixing. - For whole-plant soil applications, consider alternative application methods like root drenching or foliar spray, though efficacy may vary.
4. Redundancy in Auxin Signaling: In some organisms or under certain conditions, alternative auxin signaling pathways may compensate for the inhibition of TIR1.- Research the specific auxin signaling pathways in your organism of interest. - Consider using genetic mutants in combination with this compound treatment to dissect pathway-specific effects.
Weak or inconsistent phenotype 1. Suboptimal Experimental Conditions: Factors like light, temperature, and pH can influence auxin biology and the efficacy of inhibitors.- Maintain consistent and optimal growth conditions for your plant species. - Ensure the pH of your media is stable and appropriate.
2. Variability in Endogenous Auxin Levels: Fluctuations in endogenous auxin can compete with this compound for binding to TIR1.- Synchronize the developmental stage of your experimental material. - Be mindful of diurnal rhythms that may affect auxin biosynthesis.
3. Degradation of this compound in Media: The compound may not be stable over the entire duration of the experiment.- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Unexpected or off-target effects 1. High Concentration: Excessive concentrations of any chemical compound can lead to non-specific effects.- Re-evaluate your dose-response curve and use the lowest effective concentration. - Include appropriate controls, such as a mock treatment with the solvent (DMSO).
2. Interaction with Other Compounds: Components of your growth media or other treatments may interact with this compound.- Simplify your experimental system where possible to identify potential interactions. - Run control experiments to test for interactions between this compound and other media components.
3. Uncharacterized Off-Target Binding: While designed to be specific for TIR1, the possibility of binding to other proteins cannot be entirely excluded.- Compare the phenotype induced by this compound with known auxin signaling mutants to assess specificity. - Use structurally different auxin antagonists as a complementary approach to confirm that the observed phenotype is due to auxin antagonism.

Quantitative Data Summary

The following tables provide representative quantitative data for auxin and auxin antagonist effects on Arabidopsis thaliana root elongation. Note that specific data for this compound is limited in the literature; therefore, these tables are illustrative. Researchers should generate their own dose-response curves for this compound in their specific experimental system.

Table 1: Illustrative Dose-Response of Auxin (IAA) on Arabidopsis thaliana Primary Root Elongation

IAA Concentration (µM)Primary Root Length (% of Control)
0 (Control)100
0.0185
0.150
120
105

Table 2: Expected Dose-Response of an Auxin Antagonist (e.g., this compound) on Arabidopsis thaliana Primary Root Elongation in the Presence of Exogenous Auxin (e.g., 0.1 µM IAA)

Antagonist Concentration (µM)Primary Root Length (% of IAA-treated)
0 (IAA only)100
1120
10150
50180
100200

Note: The values in these tables are hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol is used to assess the effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) agar plates

  • This compound

  • DMSO

  • Sterile water

  • Forceps

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Plate seeds on MS agar plates and stratify at 4°C for 2-4 days in the dark.

    • Germinate and grow seedlings vertically in a growth chamber under long-day conditions for 4-5 days.

  • Treatment:

    • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all plates.

    • Transfer seedlings of uniform size to the treatment plates.

  • Incubation and Data Collection:

    • Incubate the plates vertically in the growth chamber.

    • Mark the position of the root tip at the time of transfer.

    • After 3-5 days, photograph the plates.

  • Data Analysis:

    • Measure the length of new root growth from the marked position to the new root tip using image analysis software.

    • Calculate the average root growth for each treatment and express it as a percentage of the control.

Protocol 2: Root Gravitropism Assay

This protocol assesses the effect of this compound on the gravitropic response of Arabidopsis roots.

Materials:

  • Same as Protocol 1.

Methodology:

  • Seedling Preparation:

    • Grow Arabidopsis seedlings on vertical MS agar plates for 4-5 days as described in Protocol 1.

  • Treatment:

    • Prepare MS agar plates with the desired concentration of this compound and a consistent DMSO concentration.

    • Transfer seedlings to the treatment plates and allow them to acclimate for a few hours.

  • Gravitropic Stimulation:

    • Turn the plates 90 degrees to induce a gravitropic stimulus.

  • Data Collection:

    • Photograph the plates at regular intervals (e.g., every 2, 4, 6, and 8 hours) to capture the gravitropic bending of the root.

  • Data Analysis:

    • Measure the angle of root curvature at each time point using image analysis software.

    • Compare the rate and extent of bending between control and this compound-treated seedlings.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_no_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for Degradation ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element ARF->AuxRE Binds ARF->AuxRE Binds and Activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression No Transcription AuxRE->Gene_Expression Transcription BH_Iaa This compound BH_Iaa->TIR1 Blocks Auxin Binding

Caption: TIR1-mediated auxin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Hypothesis: This compound inhibits root growth B 2. Experimental Design: Dose-response assay A->B C 3. Material Preparation: Arabidopsis seedlings, this compound plates B->C D 4. Treatment: Transfer seedlings to plates C->D E 5. Incubation: Vertical growth for 3-5 days D->E F 6. Data Collection: Image acquisition E->F G 7. Data Analysis: Measure root length (ImageJ) F->G H 8. Interpretation: Compare treated vs. control G->H

Caption: Workflow for a root elongation experiment with this compound.

References

Technical Support Center: BH-Iaa Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BH-Iaa. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in in vitro settings, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent auxin antagonist.[1] It functions by specifically blocking TIR1-mediated auxin signaling.[1] This action inhibits the normal cellular responses to auxin, a key plant hormone involved in growth and development.

Q2: What are the primary challenges when preparing this compound for in vitro assays?

The primary challenge with this compound is its poor aqueous solubility. Like many small organic molecules, it can be difficult to dissolve directly in aqueous buffers and cell culture media, often leading to precipitation and inaccurate experimental concentrations.

Q3: Which solvent is recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] It is generally effective at dissolving the compound at high concentrations.

Q4: What is a typical working concentration for this compound in cell-based assays?

A working concentration of 50 µM has been successfully used in Arabidopsis thaliana suspension culture cells to study its effects on the cell cycle.[1] The optimal concentration will depend on the specific cell type and experimental design.

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving in my desired solvent.

  • Solution 1: Use the recommended solvent. DMSO is the preferred solvent for this compound. If you are using other solvents like ethanol or DMF, solubility may be lower.

  • Solution 2: Gentle heating. Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.

  • Solution 3: Sonication. Use a sonicator bath for short intervals to help break up any clumps and enhance dissolution.

Problem: After adding my this compound stock solution to the cell culture medium, a precipitate forms.

  • Solution 1: Check the final DMSO concentration. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. High concentrations of DMSO can cause compounds to fall out of solution when diluted into an aqueous environment.

  • Solution 2: Pre-warm the medium. Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and even distribution.

  • Solution 3: Serial dilutions. Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to reach the final desired concentration. This can help prevent localized high concentrations that are prone to precipitation.

  • Solution 4: Use a carrier protein. In some cases, the presence of serum (e.g., FBS) in the culture medium can help to stabilize the compound and prevent precipitation. If using serum-free media, consider the addition of a carrier protein like bovine serum albumin (BSA).

Quantitative Data Summary

While specific quantitative solubility limits for this compound are not widely published, the following table provides practical concentration ranges for stock solutions based on vendor information and common laboratory practice.

SolventPractical Stock Concentration RangeNotes
DMSO 1 mM - 50 mMThe most effective and recommended solvent. Stock solutions can be prepared at concentrations as high as 50 mM.
Ethanol Lower than DMSOMay be used, but solubility is generally lower than in DMSO. Empirical testing is recommended.
DMF Lower than DMSOSimilar to ethanol, solubility is expected to be lower than in DMSO. Test on a small scale first.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 374.48 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 3.74 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of sterile DMSO to the vial.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution if needed.

    • Store the 10 mM stock solution at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).

Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Calculate the volume of stock solution needed. To prepare 1 mL of 50 µM working solution, you will need 5 µL of the 10 mM stock solution (using the formula M1V1 = M2V2).

    • Pipette 995 µL of pre-warmed cell culture medium into a sterile conical tube.

    • While gently vortexing the medium, add the 5 µL of the 10 mM this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution for your in vitro assay immediately.

Visualizations

TIR1-Mediated Auxin Signaling Pathway

TIR1_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA) TIR1 TIR1/AFB Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Gene Transcription AuxRE->Gene BH_Iaa This compound (Antagonist) BH_Iaa->TIR1 Blocks Auxin Binding

Caption: TIR1-mediated auxin signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Solution Preparation

Workflow start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in DMSO to create Stock Solution (e.g., 10 mM) weigh->dissolve store Store Stock at -20°C dissolve->store prepare_working Prepare Working Solution store->prepare_working dilute Dilute Stock Solution into Pre-warmed Cell Culture Medium (e.g., to 50 µM) prepare_working->dilute apply Apply to Cells in Assay dilute->apply

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Logical Troubleshooting Flowchart for Precipitation

Troubleshooting precipitate Precipitate observed after adding this compound to medium? check_dmso Is final DMSO concentration > 0.5%? precipitate->check_dmso reduce_dmso Yes: Reduce DMSO concentration in final solution. check_dmso->reduce_dmso Yes no_dmso No check_dmso->no_dmso No check_temp Was the medium pre-warmed to 37°C? no_dmso->check_temp warm_medium No: Pre-warm medium before adding stock solution. check_temp->warm_medium No yes_temp Yes check_temp->yes_temp Yes serial_dilution Try serial dilutions to avoid high local concentration. yes_temp->serial_dilution

Caption: Troubleshooting flowchart for addressing this compound precipitation in culture media.

References

Technical Support Center: Optimizing BH-Iaa Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BH-Iaa incubation time to achieve maximum experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific antagonist of the auxin signaling pathway. It functions by blocking the TIR1 (Transport Inhibitor Response 1) F-box protein, which is the receptor for the plant hormone auxin (indole-3-acetic acid, IAA). By inhibiting TIR1, this compound prevents the degradation of Aux/IAA transcriptional repressors, thereby blocking the expression of auxin-responsive genes. This targeted inhibition allows for the precise study of auxin's roles in various physiological processes.

Q2: What is a typical starting point for this compound incubation time?

Based on available literature, incubation times for auxin antagonists can range from a few hours to several days, depending on the experimental system and the biological process being investigated. For short-term effects on gene expression, an incubation time of 3 to 6 hours can be a good starting point, as demonstrated in studies with the similar auxin antagonist PEO-IAA. For longer-term developmental effects, such as the induction of the endocycle in cell cultures, incubation times of up to 5 days have been reported.

Q3: How does the optimal incubation time for this compound vary with its concentration?

The optimal incubation time is often inversely related to the concentration of this compound. Higher concentrations may produce a more rapid and robust response, allowing for shorter incubation times. Conversely, lower concentrations might require longer incubation periods to achieve the desired effect. It is crucial to perform a dose-response and time-course experiment to determine the optimal combination for your specific experimental setup.

Q4: Can this compound lose its activity in cell culture medium over time?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound treatment. 1. Insufficient incubation time: The treatment duration may be too short for the biological process under investigation. 2. Suboptimal concentration: The concentration of this compound may be too low to effectively antagonize endogenous auxin. 3. This compound degradation: The compound may have degraded in the stock solution or culture medium. 4. Cell/tissue type insensitivity: The specific cells or tissues may have a less sensitive auxin signaling pathway.1. Increase incubation time: Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48 hours). 2. Increase concentration: Perform a dose-response experiment with a range of this compound concentrations. 3. Use fresh solutions: Prepare fresh this compound stock and treatment solutions for each experiment. Store stock solutions appropriately (e.g., at -20°C, protected from light). 4. Verify pathway activity: Confirm the presence and activity of the TIR1-mediated auxin signaling pathway in your experimental system using a positive control (e.g., auxin treatment) and molecular markers (e.g., auxin-responsive genes).
High variability between replicates. 1. Inconsistent treatment application: Variations in the timing or volume of this compound addition. 2. Uneven cell plating or tissue size: Differences in the starting material can lead to variable responses. 3. Fluctuations in incubation conditions: Inconsistent temperature, light, or CO2 levels.1. Standardize protocol: Ensure precise and consistent application of this compound to all samples. 2. Ensure uniformity: Plate cells at a consistent density and use tissues of a similar size and developmental stage. 3. Maintain stable environment: Use a calibrated incubator and monitor conditions closely throughout the experiment.
Unexpected or off-target effects observed. 1. Concentration too high: High concentrations of any chemical can lead to non-specific effects. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration. 3. Interaction with other media components: this compound may interact with other compounds in the culture medium.1. Perform a dose-response curve: Determine the lowest effective concentration. 2. Include a solvent control: Treat a set of samples with the same concentration of the solvent used for the this compound stock solution. 3. Simplify the medium: If possible, use a minimal essential medium to reduce potential interactions.

Data Presentation

Table 1: Hypothetical Time-Course of this compound Effect on Auxin-Responsive Gene Expression

This table is a hypothetical representation based on data from the related auxin antagonist PEO-IAA, as direct time-course data for this compound is limited. It serves as a guide for experimental design.

Incubation Time (hours)Relative Expression of Auxin-Responsive Gene (Fold Change vs. Control)
01.0
10.8
30.4
60.2
120.2
240.3

Table 2: Example of Dose-Response to a 6-hour this compound Incubation

This table provides an example of expected results from a dose-response experiment and should be adapted based on empirical data.

This compound Concentration (µM)Inhibition of Root Elongation (%)
0 (Control)0
115
545
1075
2590
5095

Experimental Protocols

1. Arabidopsis Root Elongation Assay for this compound Activity

This protocol is adapted from standard auxin bioassays to determine the effective concentration and incubation time of this compound.

  • Materials:

    • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype), 5 days old.

    • Murashige and Skoog (MS) agar plates.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Auxin (IAA) stock solution (e.g., 1 mM in ethanol).

    • Sterile water.

    • Petri dishes.

    • Ruler or digital scanner and image analysis software.

  • Methodology:

    • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) with and without a fixed concentration of IAA (e.g., 0.1 µM). Include a solvent control.

    • Carefully transfer 5-day-old Arabidopsis seedlings to the treatment plates.

    • Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

    • Mark the position of the root tip at the time of transfer.

    • After the desired incubation time (e.g., 24, 48, 72 hours), mark the new position of the root tip.

    • Measure the root growth from the initial mark.

    • Calculate the percentage of root growth inhibition for each this compound concentration relative to the control.

2. Time-Course Analysis of Auxin-Responsive Gene Expression

This protocol outlines the steps to analyze the effect of this compound on the expression of a known auxin-responsive gene (e.g., an Aux/IAA gene) over time.

  • Materials:

    • Plant material (e.g., Arabidopsis seedlings or cell suspension culture).

    • Liquid culture medium.

    • This compound stock solution.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • Primers for the target auxin-responsive gene and a reference gene.

    • qPCR instrument and reagents.

  • Methodology:

    • Grow plant material under standard conditions.

    • Add this compound to the liquid culture medium to a final desired concentration.

    • Collect samples at various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA from the samples.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR (qPCR) to determine the relative expression levels of the target gene, normalized to the reference gene.

Mandatory Visualization

TIR1_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds BH_Iaa This compound BH_Iaa->TIR1 blocks SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARE Auxin Response Element (ARE) in Gene Promoter ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Ub Ubiquitin Ub->Aux_IAA

Caption: TIR1-mediated auxin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Time_Course Start Start: Plant Material (e.g., Seedlings) Treatment Add this compound to Culture Medium Start->Treatment Time_Points Collect Samples at Time Points (0h, 1h, 3h, 6h...) Treatment->Time_Points RNA_Extraction RNA Extraction Time_Points->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Analysis Data Analysis: Relative Gene Expression qPCR->Analysis

Caption: Experimental workflow for time-course analysis of gene expression.

Technical Support Center: BH-Iaa in Plant Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BH-Iaa, a potent auxin antagonist, in plant-based research. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent auxin antagonist that specifically blocks TIR1-mediated auxin signaling.[1][2] It functions by competitively inhibiting the binding of the natural auxin, indole-3-acetic acid (IAA), to the TIR1/AFB family of F-box proteins. This prevents the formation of the SCFTIR1/AFB-Aux/IAA co-receptor complex, thereby stabilizing Aux/IAA repressor proteins and inhibiting the transcription of auxin-responsive genes.[1][2][3]

Q2: What are the known on-target effects of this compound in plants?

A2: By blocking auxin signaling, this compound can induce a range of physiological effects that mimic auxin-deficient phenotypes. In Arabidopsis thaliana, application of this compound has been shown to induce cells to enter the endocycle, leading to increased ploidy and cell expansion. Generally, as an auxin antagonist, it can be expected to affect processes such as apical dominance, lateral root formation, cell elongation, and gravitropism.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be specific for the TIR1/AFB auxin co-receptors, the possibility of off-target effects should be considered. Potential off-target effects can be broadly categorized as:

  • Binding to other TIR1/AFB family members with varying affinity: The Arabidopsis genome encodes six TIR1/AFB proteins (TIR1, AFB1-AFB5) which exhibit differential binding affinities for various auxins and Aux/IAA proteins. This compound may not inhibit all members of this family with equal potency, leading to complex, difficult-to-interpret phenotypes.

  • Interaction with other plant hormone signaling pathways: Auxin signaling is known to have crosstalk with other hormone pathways, such as those for cytokinins, brassinosteroids, and gibberellins. Blockade of auxin signaling by this compound could lead to indirect effects on these pathways, resulting in phenotypes not directly related to auxin inhibition.

  • Binding to unrelated proteins: Like any small molecule, this compound could potentially bind to other proteins in the plant proteome that are not its intended targets. Identifying these interactions would require specific experimental approaches (see Troubleshooting Guide).

Q4: Are there computational tools to predict potential off-targets of this compound?

A4: While there are computational tools available for predicting off-target effects of technologies like CRISPR-Cas9 and RNAi, specific predictors for small molecules like this compound in plants are less common. However, general principles of computational drug discovery and molecular docking could be applied if the 3D structures of potential off-target proteins are known. Researchers could use the chemical structure of this compound to screen against databases of plant protein structures.

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during experiments with this compound.

Observed Problem Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected Phenotype Unrelated to Auxin Deficiency Crosstalk with other hormone pathways: Inhibition of auxin signaling by this compound may be indirectly affecting other hormonal balances. For example, auxin and cytokinin pathways are often antagonistic.1. Hormone Quantification: Measure the levels of other key plant hormones (e.g., cytokinins, gibberellins, abscisic acid) in this compound treated and control plants. 2. Co-treatment Experiments: Apply this compound in combination with agonists or antagonists of other hormone pathways to see if the unexpected phenotype is rescued or exacerbated. 3. Transcriptomic Analysis: Perform RNA-seq on this compound treated plants to identify differentially expressed genes related to other hormone signaling pathways.
Variability in Experimental Results Across Different Tissues or Developmental Stages Differential expression and affinity of TIR1/AFB receptors: Different TIR1/AFB family members are expressed at varying levels in different tissues and at different developmental stages. This compound may have different potencies against these different receptor family members, leading to variable results.1. Expression Analysis: Use qRT-PCR or consult publicly available expression atlases to determine which TIR1/AFB isoforms are predominantly expressed in your tissue of interest. 2. In Vitro Binding Assays: If possible, perform in vitro binding assays to determine the affinity of this compound for the specific TIR1/AFB proteins expressed in your system.
Inconsistent Dose-Response Curve Potential binding to low-affinity, off-target proteins at high concentrations: At higher concentrations, this compound may bind to other proteins, leading to a complex and non-linear dose-response.1. Concentration Optimization: Carefully titrate the concentration of this compound to find the lowest effective concentration that produces the expected on-target phenotype. 2. Proteomic Profiling: Employ techniques like affinity purification-mass spectrometry (AP-MS) or Cellular Thermal Shift Assay (CETSA) to identify proteins that interact with this compound at different concentrations.
Phenotype is Observed in a tir1 Mutant Background This compound is targeting other AFB family members or has a TIR1-independent off-target. 1. Use higher-order mutants: Test the effect of this compound in double, triple, or higher-order mutants of the TIR1/AFB family to determine which member(s) are being targeted. 2. Unbiased Off-Target Identification: If the phenotype persists in a background lacking all known auxin receptors, this strongly suggests an off-target effect. Utilize the experimental protocols for off-target identification outlined below.

Experimental Protocols for Off-Target Identification

Here are detailed methodologies for key experiments to identify potential off-target effects of this compound.

Affinity Purification-Mass Spectrometry (AP-MS)

This method aims to identify proteins that physically interact with this compound.

Methodology:

  • Bait Preparation: Synthesize a derivative of this compound that is conjugated to a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not interfere with the bioactivity of this compound.

  • Protein Extraction: Prepare a total protein extract from the plant tissue of interest (e.g., Arabidopsis cell culture or seedlings).

  • Affinity Purification: Incubate the protein extract with the biotinylated this compound. Use streptavidin-coated beads to pull down the biotinylated this compound along with any interacting proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptides using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down.

  • Data Analysis: Compare the list of identified proteins from the this compound pulldown with a control pulldown (using beads without the biotinylated compound) to identify specific interactors.

Proteomic Profiling (Label-Free Quantification)

This approach identifies changes in the abundance of proteins in response to this compound treatment.

Methodology:

  • Plant Treatment: Treat plants (e.g., seedlings or cell cultures) with this compound at a working concentration and a control group with a mock solution.

  • Protein Extraction and Digestion: After a specific treatment time, harvest the plant material, extract total proteins, and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures from both treated and control samples using high-resolution mass spectrometry.

  • Data Analysis: Use specialized software to perform label-free quantification of the identified proteins. This will reveal which proteins show a significant change in abundance upon this compound treatment. Proteins in pathways unrelated to auxin signaling that show significant changes are potential off-target indicators.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.

Methodology:

  • Protein Lysate Preparation: Prepare a cellular lysate from the plant tissue of interest.

  • Treatment: Divide the lysate into two aliquots; treat one with this compound and the other with a vehicle control.

  • Heating: Heat both aliquots across a range of temperatures.

  • Separation: Centrifuge the samples to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Protein Quantification: Analyze the soluble fraction from each temperature point using techniques like SDS-PAGE followed by Western blotting for a candidate protein or mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A protein that is a target of this compound will show increased thermal stability (i.e., it will remain soluble at higher temperatures) in the this compound-treated sample compared to the control.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts and workflows relevant to investigating this compound's effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB promotes binding BH_Iaa This compound BH_Iaa->TIR1_AFB blocks binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA TIR1_AFB->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription Ub Ubiquitin Ub->Aux_IAA ubiquitination

Caption: Simplified auxin signaling pathway and the inhibitory action of this compound.

Off_Target_ID_Workflow cluster_hypothesis Hypothesis Generation cluster_experimental Experimental Validation Computational_Screening Computational Screening (e.g., Molecular Docking) Validation Validate Off-Target Interaction Computational_Screening->Validation Literature_Review Literature Review (e.g., Hormone Crosstalk) Literature_Review->Validation AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Conclusion Identify and Characterize Off-Target Effect AP_MS->Conclusion Proteomic_Profiling Proteomic Profiling Proteomic_Profiling->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Conclusion Start Start: Unexpected Phenotype Hypothesis Generate Hypothesis of Off-Target Interaction Start->Hypothesis Hypothesis->Computational_Screening Hypothesis->Literature_Review Validation->AP_MS Validation->Proteomic_Profiling Validation->CETSA

References

Technical Support Center: Addressing Variability in Plant Response to BH-Iaa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BH-Iaa, a potent antagonist of the TIR1-mediated auxin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address potential sources of variability in plant responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (tert-butoxycarbonylaminohexyl-indole-3-acetic acid) is a chemical antagonist of the plant hormone auxin. It specifically blocks the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptors, which are the primary sites of auxin perception. By binding to the TIR1 protein, this compound prevents the formation of the TIR1-auxin-Aux/IAA co-receptor complex. This inhibition stabilizes Aux/IAA repressor proteins, which in turn prevents the activation of auxin-responsive genes.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -20°C. The compound is stable at room temperature for short periods, such as during shipping.

Q3: What are the expected phenotypic effects of this compound treatment?

A3: As an auxin antagonist, this compound treatment is expected to produce phenotypes consistent with reduced auxin signaling. These can include, but are not limited to, inhibition of root growth, reduction in lateral root formation, and alterations in gravitropic responses. The specific effects will depend on the plant species, developmental stage, and the concentration of this compound used.

Troubleshooting Guide

Issue 1: Inconsistent or No Observable Phenotype After this compound Treatment

Possible Cause 1: Inadequate Concentration of this compound

  • Question: Am I using the correct concentration of this compound for my plant species and experimental system?

  • Answer: The effective concentration of this compound can vary significantly between different plant species and even different ecotypes of the same species. A concentration that is effective in Arabidopsis thaliana may not be sufficient for other plants. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. Start with a concentration range reported in the literature (see Table 1) and adjust as necessary.

Possible Cause 2: Poor Solubility or Stability of this compound

  • Question: Is my this compound properly dissolved and stable in the growth medium?

  • Answer: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your growth medium does not exceed a level that affects plant growth (typically <0.1%). After adding the this compound stock solution to your medium, ensure it is thoroughly mixed. The stability of this compound in liquid culture media can be influenced by factors such as pH and light exposure. It is advisable to prepare fresh media with this compound for each experiment.

Possible Cause 3: Plant Developmental Stage and Growth Conditions

  • Question: Are my plants at the appropriate developmental stage, and are the growth conditions optimal?

  • Answer: The sensitivity of plants to auxin and its antagonists can vary with age. Younger seedlings are often more responsive. Additionally, environmental factors such as temperature, light intensity, and photoperiod can influence auxin signaling and metabolism, potentially masking the effects of this compound. Maintain consistent and optimal growth conditions for your experiments.

Possible Cause 4: Redundancy in the Auxin Signaling Pathway

  • Question: Could genetic redundancy in the auxin receptor family be masking the effect of this compound?

  • Answer: In many plant species, the TIR1/AFB family of auxin receptors is encoded by multiple genes. These receptors may have different sensitivities to this compound. If the targeted developmental process is controlled by a receptor that is less sensitive to this compound, a higher concentration or a different antagonist might be necessary.

Issue 2: High Variability in Plant Response Within the Same Experiment

Possible Cause 1: Uneven Application of this compound

  • Question: How can I ensure uniform application of this compound to all my experimental plants?

  • Answer: When applying this compound to solid media, ensure it is evenly distributed throughout the agar before it solidifies. For liquid cultures, gentle agitation can help maintain a uniform concentration. If applying directly to plant tissues, use a consistent method and volume for each plant.

Possible Cause 2: Genetic Variability in the Plant Population

  • Question: Could natural genetic variation in my plant population be causing the variable response?

  • Answer: If you are not using a genetically uniform line of plants, natural variation in auxin sensitivity and signaling can lead to inconsistent results. Using a well-characterized, inbred line is recommended for minimizing this source of variability.

Possible Cause 3: Inconsistent Environmental Conditions

  • Question: Are there any micro-environmental differences across my experimental setup?

  • Answer: Small variations in light, temperature, or humidity across a growth chamber or greenhouse can impact plant growth and their response to chemical treatments. Randomize the placement of your experimental and control groups to minimize the impact of such variations.

Quantitative Data Summary

The following table summarizes effective concentrations of this compound reported in the literature for a specific experimental system. This should be used as a starting point for optimizing your own experimental conditions.

Plant SpeciesTissue/SystemThis compound ConcentrationDuration of TreatmentObserved Effect
Arabidopsis thalianaMM2d suspension culture cells50 µM5 daysInduction of the endocycle and increased cell size

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 50 mM.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Growth Media:

    • Prepare Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Pour the medium into sterile petri dishes.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using your standard laboratory protocol.

    • Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Plate the seeds on the prepared MS plates containing different concentrations of this compound.

  • Growth and Analysis:

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

    • After a set period of growth (e.g., 5-7 days), photograph the plates.

    • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment group.

Visualizations

Auxin_Signaling_Pathway cluster_degradation Degradation Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB BH_Iaa This compound BH_Iaa->TIR1_AFB Inhibits Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Repression Transcription Repressed Activation Transcription Activated Ub->Aux_IAA Ubiquitination

Caption: Auxin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Experimental Design Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Prep_Media Prepare Growth Media with this compound Prep_Stock->Prep_Media Treatment Apply this compound Treatment Prep_Media->Treatment Plant_Material Prepare and Sterilize Plant Material Plant_Material->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Collect Data (e.g., Imaging, Measurements) Incubation->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Tree Start Issue: Inconsistent or No Phenotype Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Optimize_Concentration Action: Perform a dose-response experiment. Check_Concentration->Optimize_Concentration No Check_Solubility Is this compound properly dissolved and stable? Check_Concentration->Check_Solubility Yes Optimize_Concentration->Check_Solubility Prepare_Fresh Action: Prepare fresh stock and media. Check DMSO %. Check_Solubility->Prepare_Fresh No Check_Conditions Are growth conditions and plant stage optimal? Check_Solubility->Check_Conditions Yes Prepare_Fresh->Check_Conditions Standardize_Conditions Action: Standardize growth conditions and use young seedlings. Check_Conditions->Standardize_Conditions No Check_Application Is the application of this compound uniform? Check_Conditions->Check_Application Yes Standardize_Conditions->Check_Application Improve_Application Action: Ensure even mixing in media. Use consistent application technique. Check_Application->Improve_Application No Resolved Issue Resolved Check_Application->Resolved Yes Improve_Application->Resolved

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Refining BH-Iaa Concentration for Subtle Phenotype Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of BH-Iaa in subtle phenotype analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this potent auxin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (tert-butoxycarbonylaminohexyl-IAA) is a chemical antagonist of the plant hormone auxin. It functions by specifically blocking the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) auxin co-receptor complex.[1][2] In the presence of natural auxin (IAA), the TIR1 protein binds to IAA, which then promotes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. This interaction leads to the degradation of the Aux/IAA repressors, allowing the Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes. This compound competes with endogenous auxin for the binding site on TIR1 but does not facilitate the stable interaction with Aux/IAA proteins. This blockage prevents the degradation of Aux/IAA repressors, thereby inhibiting the downstream auxin signaling pathway.

Q2: What are the expected phenotypic outcomes of this compound treatment?

The application of this compound is expected to produce phenotypes consistent with reduced auxin signaling. These can range from subtle to severe depending on the concentration and the developmental stage of the plant.

  • Severe Phenotypes (at high concentrations): These can mimic the phenotypes of auxin signaling mutants, such as a semi-dwarf stature, defects in gravitropic responses of the hypocotyl and root, malformed vasculature in cotyledons, and cessation of primary root growth due to the collapse of the root apical meristem.[3]

  • Subtle Phenotypes (at lower, optimized concentrations): These may include slight reductions in primary root length, altered lateral root density or emergence, changes in root hair length or density, and minor alterations in leaf shape or development. Observing these subtle effects is often the goal of using this compound for nuanced functional analysis.

Q3: How do I prepare and store this compound?

This compound is typically a solid at room temperature.[1] For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[1]

  • Storage of Powder: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for up to 2 years.

  • Storage of Stock Solution: In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Stability in Media: Be aware that auxins like IAA can be sensitive to light and autoclaving. While specific stability data for this compound in plant growth media is limited, it is advisable to filter-sterilize your media after adding this compound or add it to autoclaved media that has cooled down.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable phenotype 1. Concentration too low: The concentration of this compound may be insufficient to compete with endogenous auxin levels. 2. Degradation of this compound: The compound may have degraded in the media due to light exposure or heat. 3. Inefficient uptake: The plant tissue may not be efficiently taking up the compound. 4. Genetic redundancy: Other auxin signaling pathways not dependent on TIR1 might be compensating.1. Perform a dose-response curve: Test a range of concentrations to find the optimal one for your specific experimental system (see protocol below). 2. Prepare fresh media: Add filter-sterilized this compound to cooled, autoclaved media and protect plates from direct light. 3. Adjust application method: For seedlings on agar plates, ensure good contact of the roots with the media. For soil-grown plants, consider different application methods like root drenching. 4. Investigate alternative pathways: Consider the possibility of non-canonical auxin signaling in your system.
Phenotype is too severe (e.g., lethality, complete growth arrest) 1. Concentration too high: The concentration of this compound is likely causing a complete shutdown of essential auxin-mediated developmental processes.1. Titrate down the concentration: Perform a serial dilution from your current concentration to identify a range that produces a more subtle and viable phenotype.
Inconsistent results between experiments 1. Variability in stock solution: Inaccurate pipetting or incomplete solubilization of the this compound powder can lead to variations in the final concentration. 2. Environmental fluctuations: Changes in light intensity or temperature between experiments can affect plant growth and auxin homeostasis. 3. Age of plants: The developmental stage of the plants can influence their sensitivity to auxin antagonists.1. Ensure complete solubilization: Vortex the stock solution thoroughly before making dilutions. Use calibrated pipettes for accuracy. 2. Maintain consistent growth conditions: Use a controlled environment chamber with standardized light, temperature, and humidity settings. 3. Synchronize plant material: Use seeds from the same batch and stratify them to ensure uniform germination and developmental stage at the start of the experiment.
Unexpected or off-target phenotypes 1. Non-specific effects: Although designed to be specific to the TIR1/AFB pathway, at high concentrations, off-target effects cannot be completely ruled out. 2. Interaction with other compounds: Components of the growth medium could potentially interact with this compound.1. Conduct control experiments: Include a "washout" experiment to see if the phenotype is reversible upon removal of this compound (see protocol below). This supports the specificity of the effect. 2. Simplify media composition: If possible, use a minimal medium to reduce potential interactions.

Experimental Protocols

Protocol 1: Dose-Response Curve for Subtle Root Phenotype Analysis in Arabidopsis thaliana

This protocol is designed to identify the optimal concentration of this compound for inducing subtle changes in root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound powder

  • DMSO

  • ½ Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri plates (square, 10 cm x 10 cm)

  • Sterilization supplies (70% ethanol, bleach solution)

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Prepare Media with this compound:

    • Autoclave the ½ MS medium and cool it to approximately 50-60°C in a water bath.

    • Prepare a series of media batches with different final concentrations of this compound (e.g., 0 µM (control), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

    • For the control, add an equivalent volume of DMSO as used for the highest this compound concentration to account for any solvent effects.

    • Pour the media into sterile square petri plates and let them solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Place 10-15 seeds in a line on the surface of the agar in each plate, approximately 1 cm from the top edge.

  • Stratification and Growth:

    • Seal the plates and wrap them in aluminum foil. Stratify at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Use a 16-hour light/8-hour dark cycle at 22°C.

  • Data Collection and Analysis:

    • After 5-7 days of growth, photograph the plates.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

    • Calculate the average root length and standard deviation for each this compound concentration.

    • Plot the average root length as a function of this compound concentration to generate a dose-response curve. The optimal concentration for subtle phenotype analysis will likely be one that causes a slight but statistically significant reduction in root length without causing complete growth arrest.

Protocol 2: Washout Experiment for Reversibility of this compound Effects

This protocol determines if the phenotypic effects of this compound are reversible upon its removal, which is a key indicator of a specific chemical inhibition.

Materials:

  • Arabidopsis seedlings grown on this compound containing media (from Protocol 1)

  • Sterile forceps

  • Fresh ½ MS plates without this compound (control plates from Protocol 1)

Methodology:

  • Initial Growth: Grow seedlings on both control (DMSO) and this compound-containing plates (using a concentration that produces a clear but not lethal phenotype) for 5 days as described in Protocol 1.

  • Initial Measurement: Photograph the plates and measure the primary root length.

  • Seedling Transfer:

    • Under sterile conditions, carefully use forceps to transfer half of the seedlings from the this compound plates to fresh control plates.

    • As a control for the transfer process, also transfer half of the seedlings from the control plates to new control plates.

  • Continued Growth: Return all plates to the growth chamber for an additional 2-3 days.

  • Final Measurement and Analysis:

    • Photograph the plates again and measure the total primary root length.

    • Calculate the amount of new root growth after the transfer.

    • Compare the new growth of seedlings transferred from this compound to control media with those that remained on this compound and those that were always on control media. A resumption of root growth in the "washout" seedlings indicates that the effect of this compound is reversible.

Data Presentation

Table 1: Example Dose-Response of Arabidopsis Primary Root Length to this compound

This compound Concentration (µM)Average Primary Root Length (mm) ± SD (n=30)% Inhibition Compared to Control
0 (DMSO control)35.2 ± 3.10%
133.8 ± 2.94.0%
529.5 ± 2.516.2%
1021.7 ± 2.138.4%
2010.1 ± 1.571.3%
503.5 ± 0.890.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.

Visualizations

TIR1_Signaling_Pathway TIR1-Mediated Auxin Signaling and this compound Inhibition cluster_normal Normal Auxin Signaling IAA Auxin (IAA) TIR1 TIR1/AFB IAA->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA promotes binding ARF_active ARF Aux_IAA->ARF_active represses Proteasome 26S Proteasome Aux_IAA->Proteasome ubiquitination & degradation Auxin_Response_Genes Auxin-Responsive Gene Expression ARF_active->Auxin_Response_Genes activates BH_Iaa This compound TIR1_inhibited TIR1/AFB BH_Iaa->TIR1_inhibited binds & blocks Aux_IAA_stable Aux/IAA Repressor (Stable) TIR1_inhibited->Aux_IAA_stable binding prevented ARF_repressed ARF (Repressed) Aux_IAA_stable->ARF_repressed repression maintained No_Expression No Gene Expression ARF_repressed->No_Expression remains inactive

Caption: TIR1 signaling pathway and its inhibition by this compound.

Experimental_Workflow Workflow for Subtle Phenotype Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_plates Prepare ½ MS Plates with Dose-Response Concentrations prep_stock->prep_plates sterilize_seeds Surface Sterilize Arabidopsis Seeds plate_seeds Plate Seeds on This compound Media sterilize_seeds->plate_seeds stratify Stratify at 4°C for 2-3 Days plate_seeds->stratify grow Grow Vertically in Chamber (5-7 Days) stratify->grow image Image Plates grow->image measure Measure Primary Root Length (ImageJ) image->measure analyze Calculate Averages & Plot Dose-Response Curve measure->analyze

Caption: Experimental workflow for this compound dose-response analysis.

References

Technical Support Center: BH-Iaa Delivery in Complex Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BH-Iaa, a novel BH3-mimetic compound derived from indole-3-acetic acid. Our focus is on overcoming challenges related to its delivery and efficacy in complex biological environments such as solid tumors and neuronal tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a BH3-mimetic. It competitively binds to pro-survival B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL. This action releases pro-apoptotic proteins like Bax and Bak, which can then oligomerize at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately triggering apoptosis.

Q2: Why is delivering this compound to complex tissues like solid tumors so challenging?

A2: The delivery of this compound to solid tumors is hampered by several factors:

  • Dense Extracellular Matrix (ECM): The ECM in tumors is often dense and rich in collagen, which can physically impede the penetration of therapeutic agents.

  • High Interstitial Fluid Pressure (IFP): Poor lymphatic drainage and leaky vasculature in tumors create high IFP, which opposes the convective transport of drugs from the blood vessels into the tumor mass.

  • Poor Vasculature: The tumor vasculature is often chaotic and inefficient, leading to heterogeneous blood flow and uneven drug distribution.

  • Cellular Barriers: The compound must be able to cross the cell membrane to reach its intracellular targets (the mitochondria).

Q3: What are the initial recommended steps before starting an in vivo experiment with this compound?

A3: Before proceeding to in vivo studies, it is crucial to establish a baseline understanding of this compound's properties through a series of in vitro assays. This includes determining its stability in physiological buffers and plasma, assessing its cytotoxicity against a panel of relevant cell lines to determine the effective concentration range (IC50 values), and verifying its on-target activity through co-immunoprecipitation or cellular thermal shift assays.

Troubleshooting Guide

Problem 1: Low Bioavailability and Poor Penetration in Target Tissue

You observe minimal therapeutic effect in your in vivo solid tumor model, and subsequent tissue analysis shows low concentrations of this compound within the tumor core.

G start Low Therapeutic Effect Observed In Vivo check_stability Assess In Vitro Stability (Plasma, Buffer) start->check_stability stable Is Compound Stable? check_stability->stable check_formulation Evaluate Drug Formulation (Solubility, Vehicle) soluble Is Formulation Optimal? check_formulation->soluble stable->check_formulation Yes redesign Solution: Modify Compound (e.g., PEGylation) stable->redesign No reformulate Solution: Improve Formulation (e.g., Use Nanocarriers) soluble->reformulate No add_enhancer Solution: Co-administer with Penetration Enhancer (e.g., Hyaluronidase) soluble->add_enhancer Yes

Caption: Troubleshooting workflow for low this compound bioavailability.

Potential Cause Suggested Solution Experimental Verification
Poor Solubility Reformulate this compound using solubility-enhancing excipients such as cyclodextrins or develop a nanoparticle-based delivery system (e.g., liposomes, polymeric micelles).Measure the solubility of the new formulation in aqueous buffers. Use Dynamic Light Scattering (DLS) to characterize nanoparticle size and stability.
Rapid Clearance Modify the this compound molecule with polyethylene glycol (PEGylation) to increase its hydrodynamic radius and reduce renal clearance.Conduct pharmacokinetic (PK) studies in animal models to compare the half-life of the modified compound versus the parent compound.
Low Tissue Penetration Co-administer this compound with agents that modify the tumor microenvironment. For example, use hyaluronidase to degrade hyaluronic acid in the ECM or a vascular normalizing agent.Use imaging techniques like multiphoton microscopy in live animals to visualize the penetration of a fluorescently-labeled this compound analog with and without the enhancing agent.
Problem 2: Off-Target Cytotoxicity Observed

Your experiments show toxicity in non-target tissues or a narrow therapeutic window, suggesting that this compound is affecting healthy cells.

G BH_Iaa This compound Bcl2 Bcl-2 / Bcl-xL (Pro-Survival) BH_Iaa->Bcl2 inhibits BaxBak Bax / Bak (Pro-Apoptotic) Bcl2->BaxBak inhibits Mito Mitochondrion BaxBak->Mito permeabilizes CytoC Cytochrome c Mito->CytoC releases Apoptosome Apoptosome Formation CytoC->Apoptosome activates Casp9 Caspase-9 Apoptosome->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Potential Cause Suggested Solution Experimental Verification
Non-specific Uptake Encapsulate this compound in a targeted delivery system. For example, use liposomes decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.Compare the biodistribution of targeted vs. non-targeted nanoparticles carrying a fluorescent label in an animal model.
High Peak Plasma Concentration Develop a controlled-release formulation (e.g., a hydrogel or a PLGA-based depot) to maintain the drug concentration within the therapeutic window and avoid toxic spikes.Perform PK studies to compare the Cmax (peak concentration) and drug release profile of the controlled-release formulation versus immediate-release administration.
Off-target Molecular Interactions Perform a kinome scan or similar broad-panel screening assay to identify unintended molecular targets of this compound.If off-targets are identified, medicinal chemistry efforts can be initiated to modify the this compound structure to improve its selectivity.

Experimental Protocols

Protocol 1: Evaluating Tumor Penetration using 3D Spheroid Model

This protocol provides a method for quantifying the penetration of this compound in an in vitro 3D tumor spheroid model, which mimics some of the diffusion barriers found in vivo.

Methodology:

  • Spheroid Formation: Culture cancer cells (e.g., HCT116, A549) in ultra-low attachment plates for 72-96 hours to allow for the formation of compact spheroids of approximately 400-500 µm in diameter.

  • Compound Treatment: Treat the spheroids with a fluorescently-labeled analog of this compound (this compound-Fluor) at a clinically relevant concentration. Include a control group with an unconjugated fluorophore.

  • Time-Point Analysis: At various time points (e.g., 2, 6, 12, 24 hours), harvest a subset of spheroids.

  • Spheroid Fixation and Clearing: Fix the spheroids in 4% paraformaldehyde, and then render them optically transparent using a tissue clearing agent (e.g., Visikol® Histo-M™).

  • Imaging: Image the cleared spheroids using a confocal or light-sheet microscope to capture Z-stacks through the entire volume.

  • Data Analysis: Quantify the fluorescence intensity as a function of distance from the spheroid edge to the core. This will generate a penetration profile for this compound-Fluor.

G start Culture Cells in Ultra-Low Attachment Plate form Form Spheroids (3-4 days) start->form treat Treat with This compound-Fluor form->treat harvest Harvest at Time Points treat->harvest fix Fix and Clear Spheroids harvest->fix image Confocal Microscopy (Z-stack) fix->image analyze Analyze Fluorescence vs. Depth image->analyze

Caption: Experimental workflow for the 3D spheroid penetration assay.

BH-Iaa stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BH-Iaa, a potent auxin antagonist. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent synthetic auxin antagonist. Its primary mechanism of action is to specifically block TIR1-mediated auxin signaling.[1] It competitively inhibits the formation of the TIR1-IAA-Aux/IAA co-receptor complex, which is essential for the downstream signaling cascade that regulates auxin-responsive gene expression. This inhibition ultimately prevents the degradation of Aux/IAA repressor proteins.

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in a small amount of DMSO and then bring it to the desired concentration with your solvent of choice. For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: While specific data on this compound stability in aqueous solutions is limited, natural auxins like IAA are known to be unstable in liquid culture media, especially when exposed to light and autoclaving.[2] It is recommended to prepare fresh working solutions of this compound in your experimental buffer or medium from a frozen DMSO stock just before use. If filter sterilization is required, use a 0.22 µm filter.

Q5: Can I autoclave my media with this compound?

A5: It is not recommended. Natural auxins are sensitive to heat and can degrade during autoclaving. To maintain the integrity of this compound, it should be added to the autoclaved and cooled medium from a filter-sterilized stock solution.

Stability of this compound

Quantitative data on the stability of this compound under various conditions is not extensively published. However, based on general knowledge of auxin-like molecules and supplier recommendations, the following best practices should be followed to ensure its efficacy.

ConditionFormRecommended StorageDuration
Temperature Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
In Solvent (e.g., DMSO)-20°CUp to 1 month
Light All formsStore in the dark (amber vials or foil-wrapped tubes)N/A
pH Aqueous SolutionsPrepare fresh before use; stability is pH-dependentN/A

Note: The stability of this compound in aqueous solutions is expected to be influenced by pH. For critical experiments, it is advisable to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Problem: Inconsistent or no observable effect of this compound in my experiment.

Possible CauseSuggested Solution
Degradation of this compound - Prepare fresh working solutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Protect all solutions containing this compound from light. - Ensure the stock solution has not exceeded its recommended storage time and temperature.
Incorrect Concentration - Verify the calculations for your stock and working solutions. - Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Poor Solubility - Ensure this compound is fully dissolved in the stock solution before further dilution. Gentle warming or vortexing may help. - When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is compatible with your system and does not cause precipitation.
Cell/Tissue Permeability Issues - The cell type or tissue being used may have limited permeability to the compound. Consider optimizing incubation time or using a different delivery method if possible.
Experimental System Insensitivity - Confirm that your biological system is responsive to auxin signaling and that the TIR1 pathway is active. Use a positive control (e.g., a known auxin-responsive gene or phenotype) to validate your assay.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 374.47 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weigh out 3.74 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or amber vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may aid dissolution if the DMSO is cold.

  • Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Arabidopsis Root Elongation Assay to Test this compound Activity

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0) grown on sterile Murashige and Skoog (MS) agar plates.

  • MS agar plates supplemented with a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 50 µM).

  • Sterile forceps.

  • Growth chamber with controlled light and temperature.

  • Ruler or imaging system for root length measurement.

Methodology:

  • Prepare MS agar plates containing the desired concentrations of this compound. Add this compound from a filter-sterilized stock solution to the autoclaved and cooled media just before pouring the plates.

  • Under sterile conditions, transfer 5-day-old Arabidopsis seedlings from standard MS plates to the this compound-containing plates.

  • Place the plates vertically in a growth chamber to allow for gravitropic root growth.

  • Incubate the plates for a defined period (e.g., 3-5 days).

  • Measure the length of the primary root from the root-shoot junction to the root tip.

  • Analyze the data to determine the effect of different this compound concentrations on root elongation compared to the control (0 µM this compound). A significant reduction in root growth indicates the antagonistic activity of this compound.

Visualizing the Mechanism of Action and Troubleshooting

Signaling Pathway of this compound Action

BH_Iaa_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Gene Auxin-Responsive Gene ARF->Auxin_Response_Gene activates Ub->Aux_IAA Ubiquitination Transcription Transcription Auxin_Response_Gene->Transcription BH_Iaa This compound (Antagonist) BH_Iaa->TIR1_AFB blocks binding caption This compound blocks the binding of Aux/IAA to the TIR1/AFB receptor.

Caption: Mechanism of this compound as an auxin antagonist in the TIR1-mediated signaling pathway.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow start Experiment Shows No/Inconsistent Effect check_reagents Check Reagent Stability and Preparation start->check_reagents check_concentration Verify Concentration and Dose-Response start->check_concentration check_protocol Review Experimental Protocol start->check_protocol check_system Validate Biological System start->check_system fresh_solutions Prepare Fresh this compound Solutions? check_reagents->fresh_solutions dose_response Perform Dose-Response Curve? check_concentration->dose_response positive_control Positive Control (e.g., Auxin) Working? check_protocol->positive_control correct_storage Stored Correctly (temp, light)? fresh_solutions->correct_storage Yes revise_prep Revise Preparation and Storage fresh_solutions->revise_prep No correct_storage->check_concentration Yes correct_storage->revise_prep No dose_response->check_protocol Yes optimize_conc Optimize this compound Concentration dose_response->optimize_conc No troubleshoot_assay Troubleshoot Assay System positive_control->troubleshoot_assay No end Successful Experiment positive_control->end Yes revise_prep->start optimize_conc->start troubleshoot_assay->start

Caption: A logical workflow for troubleshooting common issues in experiments using this compound.

References

Validation & Comparative

Validating BH-Iaa's Specificity Against Different Auxin Co-receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the auxin antagonist BH-Iaa, focusing on its specificity towards the TIR1/AFB family of auxin co-receptors. This document summarizes available data, outlines key experimental protocols for validation, and offers a comparison with another notable auxin antagonist, PEO-IAA.

Introduction to Auxin Co-Receptor Specificity

The plant hormone auxin governs a vast array of developmental processes by modulating gene expression. This regulation is primarily mediated by a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which act as auxin co-receptors. In the model plant Arabidopsis thaliana, this family consists of six members: TIR1 and AFB1 through AFB5.

Auxin's mechanism of action involves the formation of a co-receptor complex comprising a TIR1/AFB protein, an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor, and the auxin molecule itself. This binding event targets the Aux/IAA protein for degradation, thereby de-repressing Auxin Response Factor (ARF) transcription factors and initiating auxin-responsive gene expression.

The existence of multiple TIR1/AFB and Aux/IAA proteins (29 in Arabidopsis) allows for a vast number of combinatorial co-receptor complexes.[1] These different pairings exhibit a wide range of binding affinities for auxin, contributing to the complexity and context-specificity of auxin responses.[1] Understanding the specificity of auxin antagonists for these different co-receptor complexes is crucial for their development as targeted research tools and potential agrochemicals.

This compound: A Potent Auxin Antagonist

This compound is a synthetic auxin antagonist that has been characterized as specifically blocking TIR1-mediated auxin signaling. Its chemical structure is designed to interfere with the formation of the TIR1-Aux/IAA co-receptor complex. While this compound is a valuable tool for studying auxin signaling, a comprehensive quantitative comparison of its binding affinity and inhibitory activity across the entire TIR1/AFB family of co-receptors is not extensively documented in publicly available literature.

Comparative Analysis: this compound vs. PEO-IAA

To provide a framework for evaluating this compound, we compare it with another well-characterized auxin antagonist, α-(phenylethyl-2-oxo)-IAA (PEO-IAA). PEO-IAA also functions by inhibiting the TIR1/AFB-mediated auxin signaling pathway.

Data Presentation: Specificity of Auxin Antagonists

The following table summarizes the known specificities of this compound and PEO-IAA. It is important to note that detailed, comparative quantitative data (e.g., IC50 or Kd values) for both compounds against the full panel of TIR1/AFB co-receptors are limited. The information presented is based on available qualitative descriptions and findings from various studies.

AntagonistTarget Co-Receptor(s)Quantitative Data (Binding Affinity/Inhibition)Key Findings & Citations
This compound Primarily reported to be specific for TIR1 .Specific IC50 or Kd values for TIR1 vs. AFB1-5 are not readily available in the reviewed literature.Described as a potent auxin antagonist that specifically blocks TIR1-mediated auxin signaling.[2]
PEO-IAA Inhibits TIR1/AFB -mediated auxin signaling.Specific comparative IC50 or Kd values for TIR1 vs. AFB1-5 are not extensively detailed.PEO-IAA has been shown to antagonize auxin responses in vivo and its binding to the TIR1 receptor has been confirmed.[3] Application of PEO-IAA has been used to probe the role of TIR1/AFB proteins in various plant processes.[4]

Note: The lack of comprehensive quantitative data highlights a critical knowledge gap. Further research employing the experimental protocols outlined below is necessary to fully elucidate the specificity profiles of these and other auxin antagonists.

Experimental Protocols for Validating Specificity

To rigorously validate the specificity of this compound and other auxin antagonists against different auxin co-receptors, a combination of in vitro and in vivo assays is recommended.

Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the binding affinity (Kd), association rates (ka), and dissociation rates (kd) of an antagonist for different TIR1/AFB proteins.

Methodology:

  • Protein Expression and Purification:

    • Express and purify individual TIR1/AFB proteins (e.g., TIR1, AFB1, AFB2, AFB3, AFB4, AFB5) and a specific Aux/IAA protein (e.g., IAA7) using a suitable expression system (e.g., insect cells or E. coli).

  • Chip Preparation:

    • Immobilize the purified Aux/IAA protein onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject a solution containing a specific purified TIR1/AFB protein and the auxin antagonist (e.g., this compound) at various concentrations over the chip surface.

    • As a positive control, inject the TIR1/AFB protein with natural auxin (IAA).

    • As a negative control, inject the TIR1/AFB protein alone.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams.

    • Fit the sensorgram data to appropriate binding models to calculate Kd, ka, and kd values for the interaction between the antagonist, the TIR1/AFB protein, and the Aux/IAA protein.

    • Compare the binding affinities of the antagonist for the different TIR1/AFB proteins to determine its specificity.

Yeast Two-Hybrid (Y2H) Assay for In Vivo Interaction

The Y2H system is a genetic method used to study protein-protein interactions within a living cell (yeast). It can be adapted to screen for small molecules that disrupt these interactions.

Methodology:

  • Plasmid Construction:

    • Construct a "bait" plasmid expressing a fusion of a DNA-binding domain (DBD) with a specific TIR1/AFB protein (e.g., DBD-TIR1, DBD-AFB1, etc.).

    • Construct a "prey" plasmid expressing a fusion of a transcriptional activation domain (AD) with a specific Aux/IAA protein (e.g., AD-IAA7).

  • Yeast Transformation:

    • Co-transform yeast cells with a bait plasmid, a prey plasmid, and a reporter plasmid containing a selectable marker (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.

  • Interaction Assay:

    • Plate the transformed yeast on a selective medium that lacks the nutrient corresponding to the reporter gene (e.g., medium lacking histidine for the HIS3 reporter).

    • In the presence of auxin, the TIR1/AFB and Aux/IAA proteins will interact, reconstituting a functional transcription factor and allowing yeast growth on the selective medium.

  • Antagonist Screening:

    • Perform the assay in the presence of varying concentrations of the auxin antagonist (e.g., this compound).

    • If the antagonist effectively blocks the interaction between the TIR1/AFB and Aux/IAA proteins, yeast growth on the selective medium will be inhibited.

    • By testing the antagonist against yeast strains expressing different TIR1/AFB bait proteins, its specificity can be determined.

In Vitro Pull-Down Assay

Pull-down assays are used to verify and detect physical interactions between proteins. This method can be used to assess the ability of an antagonist to disrupt the formation of the TIR1/AFB-Aux/IAA complex.

Methodology:

  • Protein Preparation:

    • Express and purify a tagged "bait" protein (e.g., GST-tagged TIR1/AFB) and an untagged "prey" protein (e.g., His-tagged Aux/IAA).

  • Complex Formation and Antagonist Treatment:

    • Incubate the bait and prey proteins together in the presence of auxin and varying concentrations of the antagonist (e.g., this compound).

  • Affinity Capture:

    • Add affinity beads that specifically bind to the tag on the bait protein (e.g., glutathione beads for GST tags).

    • Allow the beads to capture the bait protein and any interacting prey proteins.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein.

    • A decrease in the amount of prey protein pulled down in the presence of the antagonist indicates that it inhibits the interaction.

    • Compare the inhibitory effect of the antagonist on the interaction between the Aux/IAA and different TIR1/AFB proteins to assess its specificity.

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the auxin signaling pathway, the mechanism of antagonist action, and the experimental workflows.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA SCF SCF Complex TIR1_AFB->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF_OFF ARF (Repressed) Aux_IAA->ARF_OFF represses SCF->Aux_IAA ubiquitinates ARF_ON ARF (Active) Auxin_Response_Genes Auxin Response Genes ARF_ON->Auxin_Response_Genes ARF_OFF->ARF_ON de-repression ARF_OFF->Auxin_Response_Genes Transcription Transcription

Figure 1. Canonical Auxin Signaling Pathway.

Antagonist_Mechanism cluster_nucleus Nucleus BH_Iaa This compound TIR1_AFB TIR1/AFB BH_Iaa->TIR1_AFB blocks Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA No_Interaction Interaction Blocked ARF_OFF ARF (Repressed) Aux_IAA->ARF_OFF represses Auxin_Response_Genes Auxin Response Genes ARF_OFF->Auxin_Response_Genes No_Transcription No Transcription

Figure 2. Mechanism of Action for an Auxin Antagonist.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Purify_Proteins 1. Purify TIR1/AFB and Aux/IAA Proteins Immobilize_Aux_IAA 2. Immobilize Aux/IAA on Sensor Chip Purify_Proteins->Immobilize_Aux_IAA Inject_Sample 3. Inject TIR1/AFB + Antagonist Immobilize_Aux_IAA->Inject_Sample Measure_Binding 4. Measure Binding (RU) Inject_Sample->Measure_Binding Analyze_Data 5. Calculate Kd, ka, kd Measure_Binding->Analyze_Data Compare_Specificity 6. Compare Specificity Across TIR1/AFB Family Analyze_Data->Compare_Specificity

Figure 3. SPR Experimental Workflow.

Y2H_Workflow cluster_workflow Yeast Two-Hybrid (Y2H) Workflow Construct_Plasmids 1. Construct Bait (DBD-TIR1/AFB) and Prey (AD-Aux/IAA) Plasmids Transform_Yeast 2. Co-transform Yeast with Bait, Prey, and Reporter Plasmids Construct_Plasmids->Transform_Yeast Plate_Yeast 3. Plate on Selective Medium with Auxin and Antagonist Transform_Yeast->Plate_Yeast Assess_Growth 4. Assess Yeast Growth Plate_Yeast->Assess_Growth Determine_Inhibition 5. Determine Inhibition of Interaction Assess_Growth->Determine_Inhibition

Figure 4. Y2H Experimental Workflow.

Conclusion

This compound is a valuable tool for dissecting auxin signaling pathways. However, to fully leverage its potential and to develop even more specific chemical probes, a thorough characterization of its binding affinity and inhibitory activity against all members of the TIR1/AFB co-receptor family is essential. The experimental protocols detailed in this guide provide a roadmap for researchers to undertake such validation studies. By systematically comparing this compound with other antagonists like PEO-IAA, the scientific community can build a more complete understanding of the nuances of auxin perception and response, paving the way for novel applications in both basic research and agriculture.

References

A Head-to-Head Battle of Auxin Antagonists: BH-Iaa versus PEO-IAA in Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in plant biology and drug development, the manipulation of auxin signaling pathways is a critical tool. Two prominent synthetic antagonists, BH-Iaa and PEO-IAA, have emerged as valuable chemical probes to dissect and control auxin-mediated processes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific needs.

At the heart of auxin signaling lies the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, these proteins form a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation. This degradation liberates Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes. Both this compound (tert-butoxycarbonylaminohexyl-IAA) and PEO-IAA (α-(phenylethyl-2-oxo)-IAA) are designed to disrupt this process by competitively binding to the TIR1/AFB receptors, thereby preventing the recruitment of Aux/IAA proteins and inhibiting the downstream signaling cascade.[1][2][3]

Mechanism of Action: A Shared Target with Subtle Differences

Both this compound and PEO-IAA function as auxin antagonists by occupying the auxin-binding pocket on the TIR1 receptor.[1][2] This prevents the natural hormone, indole-3-acetic acid (IAA), from binding and stabilizing the TIR1-Aux/IAA co-receptor complex. The result is the stabilization of Aux/IAA repressor proteins, which in turn keeps ARF-mediated gene expression in a repressed state.

While their primary target is the same, the structural differences between this compound, with its flexible alkyl chain, and PEO-IAA, featuring a more rigid phenylethyl-2-oxo group, may lead to subtle variations in their binding kinetics and specificity towards different members of the TIR1/AFB family of receptors. However, direct comparative studies providing quantitative data on these potential differences are limited in the currently available literature.

Quantitative Performance Comparison

To provide a clear overview of their characteristics, the following table summarizes the available quantitative data for this compound and PEO-IAA. It is important to note that direct side-by-side comparisons in the same experimental systems are scarce, and the data presented here is compiled from various studies.

ParameterThis compound (tert-butoxycarbonylaminohexyl-IAA)PEO-IAA (α-(phenylethyl-2-oxo)-IAA)Reference
Molecular Formula C₂₁H₃₀N₂O₄C₁₉H₁₇NO₃
Molecular Weight 374.48 g/mol 307.34 g/mol
Mechanism Auxin antagonist, blocks TIR1-mediated auxin signalingAuxin antagonist, blocks TIR1-mediated auxin signaling
Reported Biological Effects Inhibition of auxin-induced gene expression, disruption of gravitropism, potent antagonist in mossInhibition of auxin-induced gene expression, suppression of root gravitropism, enhancement of root phototropism, induction of hypocotyl hyperbending

Note: Specific Kd values for binding to TIR1/AFB proteins and IC50 values for the inhibition of auxin responses are not consistently reported in a comparative manner in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize and compare auxin antagonists like this compound and PEO-IAA.

Root Elongation Inhibition Assay in Arabidopsis thaliana

This bioassay is a fundamental method to assess the in vivo efficacy of auxin antagonists.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, pH 5.7, supplemented with 1% sucrose and 0.8% agar

  • Sterile petri dishes

  • Stock solutions of IAA, this compound, and PEO-IAA in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates containing various concentrations of the auxin antagonist (this compound or PEO-IAA) with or without a fixed concentration of IAA (e.g., 10 nM). Include appropriate solvent controls.

  • Orient the plates vertically to allow for gravitropic root growth.

  • After a defined period (e.g., 3-5 days), scan the plates and measure the primary root length using image analysis software.

  • Calculate the percentage of root growth inhibition relative to the control treatment. Dose-response curves can be generated to determine the IC50 values.

In Vitro TIR1-Aux/IAA Interaction Assay using Surface Plasmon Resonance (SPR)

SPR analysis provides quantitative data on the binding affinity and kinetics of molecular interactions in real-time. This protocol is adapted from methodologies used to study auxin-receptor interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or streptavidin-coated chip)

  • Recombinant purified TIR1 protein and a specific Aux/IAA protein (e.g., IAA7) or a biotinylated degron peptide from an Aux/IAA protein.

  • Stock solutions of this compound and PEO-IAA.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution.

Procedure:

  • Immobilize the Aux/IAA degron peptide onto the sensor chip surface according to the manufacturer's instructions.

  • Prepare a series of analyte solutions containing a fixed concentration of purified TIR1 protein and varying concentrations of the auxin antagonist (this compound or PEO-IAA) in the running buffer. A control with TIR1 and IAA should be included.

  • Inject the analyte solutions over the sensor chip surface and monitor the binding response (measured in Resonance Units, RU).

  • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Analyze the resulting sensorgrams to determine the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (Kd) for the interaction. A competitive binding assay format can also be employed to determine the inhibitory constants (Ki) of the antagonists.

Visualizing the Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate the auxin signaling pathway and the experimental workflow for antagonist characterization.

AuxinSignaling cluster_nucleus Nucleus cluster_scf SCF Complex cluster_antagonists Antagonist Action Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ub Ubiquitin TIR1_AFB->Ub ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Response Auxin Response Auxin_Responsive_Genes->Response Ub->Aux_IAA Ubiquitination BH_Iaa This compound BH_Iaa->TIR1_AFB Binds & Blocks PEO_IAA PEO-IAA PEO_IAA->TIR1_AFB Binds & Blocks

Caption: The core auxin signaling pathway and the inhibitory mechanism of this compound and PEO-IAA.

Antagonist_Workflow start Start: Synthesize/Obtain Antagonist in_vitro In Vitro Assay (e.g., SPR) start->in_vitro in_vivo In Vivo Bioassay (e.g., Root Elongation) start->in_vivo binding_data Determine Binding Affinity (Kd) and Kinetics (ka, kd) in_vitro->binding_data dose_response Generate Dose-Response Curve Determine IC50 in_vivo->dose_response comparison Compare Performance Data binding_data->comparison dose_response->comparison conclusion Select Optimal Antagonist for Research Question comparison->conclusion

Caption: Experimental workflow for the characterization and comparison of auxin antagonists.

Concluding Remarks

Both this compound and PEO-IAA are powerful tools for the study of auxin signaling. Their ability to specifically inhibit the TIR1/AFB pathway allows for the targeted investigation of auxin's role in a myriad of developmental processes. While they share a common mechanism of action, the choice between them may depend on the specific experimental context, such as the plant species, the biological process under investigation, and the desired potency and duration of the inhibitory effect. The development of a broader range of auxin antagonists with well-characterized and directly compared properties will undoubtedly continue to advance our understanding of this crucial plant hormone. Further research providing direct comparative quantitative data for this compound and PEO-IAA would be highly beneficial to the plant science community.

References

Genetic Validation of BH-Iaa's Mode of Action Using tir1 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the auxin antagonist BH-Iaa with other auxin signaling inhibitors, supported by experimental data. It details the genetic validation of this compound's mode of action, focusing on its interaction with the TIR1 auxin receptor, using tir1 mutants as a key genetic tool.

Introduction to Auxin Signaling and TIR1

The plant hormone auxin plays a critical role in numerous aspects of plant growth and development. The perception of auxin and the subsequent signal transduction are primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, an F-box protein that functions as an auxin receptor. In the presence of auxin, TIR1 forms a co-receptor complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes.[1]

Mutations in the TIR1 gene result in auxin resistance, making tir1 mutants valuable tools for dissecting the auxin signaling pathway and for validating the mode of action of compounds that target this pathway.

This compound: A Specific Antagonist of TIR1-Mediated Auxin Signaling

This compound is a potent antagonist of auxin signaling that specifically blocks the TIR1-mediated pathway. Its mode of action involves interfering with the interaction between TIR1 and Aux/IAA proteins, thereby preventing the degradation of Aux/IAA repressors and inhibiting the expression of auxin-responsive genes.

Genetic Validation using tir1 Mutants

The specificity of this compound for the TIR1 receptor can be validated by comparing its effects on wild-type plants and tir1 mutants. In wild-type plants, this compound is expected to phenocopy auxin-deficient or auxin-insensitive mutants. Conversely, tir1 mutants, which are already insensitive to auxin, should show a significantly reduced response to this compound treatment.

Experimental Data: Root Elongation Assay

Root elongation is a classic auxin-regulated process, with high concentrations of auxin inhibiting root growth. This response is largely dependent on the TIR1 signaling pathway.

For comparison, a study on the effect of the natural auxin, indole-3-acetic acid (IAA), on root elongation in wild-type and a tir1/afb triple mutant (tir1-1 afb2-3 afb3-4) provides a clear example of the expected genetic validation.

GenotypeCompoundIC50 (Root Elongation Inhibition)Reference
Wild-Type (Col-0)IAA1.44 nM[2]
tir1/afb triple mutantIAA17.8 nM[2][3]

This more than 12-fold increase in the IC50 value for IAA in the tir1/afb mutant demonstrates the critical role of the TIR1/AFB family of receptors in mediating auxin-induced root growth inhibition. A similar shift in the IC50 value for this compound in a tir1 mutant compared to wild-type would provide strong genetic evidence for its on-target activity.

Comparison with Other Auxin Signaling Inhibitors

Several other molecules are known to interfere with auxin signaling. A comparison with these alternatives highlights the specific advantages and modes of action of each compound.

CompoundTarget/Mode of ActionKey Characteristics
This compound TIR1 antagonistSpecific inhibitor of the TIR1 auxin co-receptor complex.
PEO-IAA TIR1 antagonistAnother specific inhibitor of the TIR1 pathway. Addition of PEO-IAA can rapidly reverse IAA-induced root growth inhibition.[2]
Auxinole TIR1 antagonistBinds to TIR1 and inhibits the auxin-dependent TIR1-Aux/IAA interaction.
Naphthylphthalamic acid (NPA) Auxin transport inhibitorBlocks polar auxin transport, leading to altered auxin distribution and subsequent changes in auxin-mediated responses.

Experimental Protocols

Arabidopsis Root Elongation Assay

This protocol is used to quantify the effect of auxin inhibitors on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and tir1 mutants)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes (9 cm)

  • This compound, PEO-IAA, or other auxin inhibitors (stock solutions in DMSO)

  • IAA (stock solution in ethanol or DMSO)

  • Stereomicroscope with a ruler or imaging system

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Germinate and grow the seedlings vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 4-5 days.

  • Prepare MS agar plates containing a range of concentrations of the auxin inhibitor (e.g., this compound) or the control (DMSO). For auxin response experiments, use varying concentrations of IAA.

  • Transfer seedlings of similar size to the treatment plates.

  • Mark the position of the root tip at the time of transfer.

  • Incubate the plates vertically for another 2-3 days.

  • Measure the new root growth from the marked position to the new root tip.

  • Calculate the percentage of root growth inhibition relative to the control treatment.

  • Plot the dose-response curves and calculate the IC50 values.

Auxin-Induced Gene Expression Analysis using DR5::GUS Reporter Line

This protocol allows for the visualization and quantification of auxin-responsive gene expression. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of the β-glucuronidase (GUS) reporter gene.

Materials:

  • Arabidopsis seedlings of a DR5::GUS reporter line in both wild-type and tir1 mutant backgrounds.

  • MS liquid medium.

  • This compound or other auxin inhibitors.

  • IAA.

  • GUS staining solution (X-Gluc).

  • Microscope.

Procedure:

  • Grow DR5::GUS seedlings in wild-type and tir1 backgrounds on MS agar plates for 5-7 days.

  • Transfer the seedlings to a 24-well plate containing liquid MS medium.

  • Add the auxin inhibitor (e.g., this compound) at the desired concentration and pre-incubate for 1-2 hours.

  • Add IAA to induce auxin-responsive gene expression.

  • Incubate for an appropriate time (e.g., 4-6 hours).

  • Harvest the seedlings and wash them with a suitable buffer.

  • Incubate the seedlings in the GUS staining solution at 37°C until a blue color develops.

  • Clear the chlorophyll from the tissues using an ethanol series.

  • Observe and document the GUS staining pattern under a microscope.

  • For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed.

Visualizing the Mode of Action

Auxin Signaling Pathway

Auxin_Signaling Auxin Auxin TIR1 TIR1 SCF Complex SCF Complex TIR1->SCF Complex part of Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF represses 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome degraded by Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes activates SCF Complex->Aux/IAA ubiquitinates This compound This compound This compound->TIR1 inhibits

Caption: The canonical auxin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Genetic Validation

Experimental_Workflow cluster_genotypes Plant Genotypes cluster_treatments Treatments cluster_assays Assays cluster_analysis Data Analysis Wild-Type Wild-Type This compound (Dose-Response) This compound (Dose-Response) Wild-Type->this compound (Dose-Response) tir1 Mutant tir1 Mutant Control Control tir1 Mutant->Control tir1 Mutant->this compound (Dose-Response) Root Elongation Assay Root Elongation Assay Control->Root Elongation Assay DR5::GUS Expression DR5::GUS Expression Control->DR5::GUS Expression This compound (Dose-Response)->Root Elongation Assay This compound (Dose-Response)->DR5::GUS Expression IC50 Calculation IC50 Calculation Root Elongation Assay->IC50 Calculation Microscopy & Quantification Microscopy & Quantification DR5::GUS Expression->Microscopy & Quantification

Caption: Workflow for the genetic validation of this compound's mode of action.

Conclusion

The genetic validation using tir1 mutants provides a robust method to confirm the on-target activity of this compound as a specific inhibitor of the TIR1-mediated auxin signaling pathway. The expected resistance of tir1 mutants to this compound, in contrast to the sensitivity of wild-type plants, would be a key piece of evidence supporting its mode of action. This guide provides the conceptual framework and experimental protocols for researchers to perform such validation studies and to compare the efficacy of this compound with other auxin signaling inhibitors. The availability of specific dose-response data for this compound in wild-type versus tir1 mutants would further strengthen this guide and provide a direct quantitative comparison.

References

Comparative Analysis of BH-IAA's Efficacy in Monocots vs. Dicots: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparative analysis of the efficacy of BH-IAA, a potent antagonist of the TIR1/AFB auxin co-receptor, in monocotyledonous (monocot) and dicotyledonous (dicot) plants. This document is intended for researchers, scientists, and professionals in drug development and plant biology, offering objective comparisons and supporting experimental data to guide future research and application.

Executive Summary

This compound acts by specifically blocking TIR1-mediated auxin signaling, thereby inhibiting auxin-dependent growth and development. While the core auxin signaling pathway is conserved across higher plants, significant evolutionary divergence in the composition and diversity of the TIR1/AFB auxin receptor family between monocots and dicots suggests a basis for differential efficacy of this compound. This guide synthesizes the available data, outlines experimental protocols for comparative studies, and provides a theoretical framework for understanding the anticipated differences in response to this auxin antagonist.

Introduction to this compound and Auxin Signaling

Indole-3-acetic acid (IAA) is a pivotal plant hormone regulating a myriad of developmental processes. The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and initiating auxin-responsive gene expression.

This compound is a synthetic molecule that functions as a competitive antagonist in this system. It binds to the TIR1 receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex and consequently inhibiting the downstream auxin response. Understanding the comparative efficacy of this compound in monocots and dicots is crucial for its potential application as a research tool or a selective growth regulator.

Comparative Efficacy of this compound: Monocots vs. Dicots

Direct quantitative data comparing the dose-response of this compound in both a representative monocot and dicot species is limited in publicly available literature. However, based on the known differential sensitivity of these plant groups to auxinic compounds and the genetic divergence of the auxin signaling machinery, we can infer the likely differences in efficacy.

Key Factors Influencing Differential Efficacy:

  • Diversity of TIR1/AFB Receptors: The TIR1/AFB gene family has undergone significant evolution and diversification between monocots and dicots. Phylogenetic analyses have revealed distinct clades of these receptors. For instance, one cluster of TIR1/AFB genes appears to have been lost in monocots, while another is specific to both monocots and dicots, suggesting functional specialization.[1] This diversity in the direct target of this compound is a primary reason to expect differential binding affinity and, consequently, efficacy.

  • Diversity of Aux/IAA Co-receptors: Dicots exhibit a greater diversity of Aux/IAA proteins compared to monocots.[1] Since the formation of the co-receptor complex is what this compound antagonizes, variations in the Aux/IAA partners could influence the overall inhibitory effect of the compound.

  • General Resistance Mechanisms in Monocots: Monocots, particularly grasses, are known to be more resistant to synthetic auxins used as herbicides. This resistance is multifactorial and can be attributed to:

    • Limited Translocation: Differences in vascular anatomy can hinder the movement of exogenous compounds.

    • Rapid Metabolism: Monocots may possess more efficient enzymatic pathways for degrading synthetic auxin-like molecules.

    • Altered Perception: The structural variations in the auxin co-receptor complexes could lead to a reduced perception of auxin analogs and antagonists.

Expected Outcome:

Given these factors, it is hypothesized that dicots will generally exhibit greater sensitivity to this compound than monocots . This would manifest as a lower IC50 (half-maximal inhibitory concentration) for various auxin-regulated processes, such as root elongation, in dicots compared to monocots.

Quantitative Data Summary

While specific data for this compound is scarce, we can look at data for its more potent derivative, auxinole, and general auxin responses to frame expectations.

Table 1: Comparative Auxin and Auxin Antagonist Responses in Dicots and Monocots

ParameterDicot (e.g., Arabidopsis thaliana)Monocot (e.g., Zea mays)Reference/Inference
General Auxin Sensitivity HighGenerally LowerInferred from herbicide selectivity literature.
TIR1/AFB Family Diversity High, with dicot-specific cladesLower, with loss of some clades[1]
Aux/IAA Family Diversity HighLower[1]
Auxinole IC50 (Root Elongation) Data available (e.g., potent inhibition at µM concentrations)Data not readily availableInferred from this compound development papers.
Expected this compound IC50 Lower (Higher Potency)Higher (Lower Potency)Hypothesis based on differential sensitivity.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments to compare the efficacy of this compound in monocot and dicot model systems.

Root Elongation Inhibition Assay

This assay is a standard method for quantifying the effects of auxin and auxin antagonists on plant growth.

Objective: To determine the dose-response curve and IC50 value of this compound for root elongation in a dicot (Arabidopsis thaliana) and a monocot (Zea mays or Brachypodium distachyon).

Materials:

  • This compound stock solution (in DMSO)

  • Seeds of Arabidopsis thaliana (e.g., Col-0)

  • Seeds of Zea mays (e.g., B73) or Brachypodium distachyon (e.g., Bd21)

  • Murashige and Skoog (MS) agar plates

  • Sterile water, ethanol

  • Petri dishes, filter paper

  • Growth chambers with controlled light and temperature

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds of both species using standard protocols (e.g., ethanol and bleach washes).

    • For Arabidopsis, stratify seeds at 4°C for 2-3 days to promote uniform germination.

    • Germinate seeds on MS agar plates in a vertical orientation.

  • This compound Treatment:

    • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM). Include a DMSO control equivalent to the highest concentration of this compound used.

    • Once primary roots have emerged and are a few millimeters long, transfer seedlings to the this compound-containing plates.

  • Growth Measurement:

    • Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Mark the position of the root tip at the time of transfer.

    • After a set period (e.g., 3-5 days), scan the plates and measure the length of new root growth from the initial mark to the new root tip using image analysis software.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Coleoptile Elongation Assay (for Monocots)

This classic bioassay is suitable for assessing auxin-related growth in grasses.

Objective: To determine the effect of this compound on auxin-induced coleoptile elongation in Zea mays.

Materials:

  • Etiolated maize seedlings (grown in complete darkness for 3-4 days)

  • This compound and IAA stock solutions

  • Buffer solution (e.g., phosphate buffer with sucrose)

  • Scalpel or razor blade

  • Petri dishes

Procedure:

  • Coleoptile Section Preparation:

    • Under a dim green safe light, excise subapical sections (e.g., 10 mm long) from the coleoptiles of etiolated maize seedlings.

  • Treatment:

    • Float the coleoptile sections in a buffer solution containing a growth-promoting concentration of IAA (e.g., 10 µM) and varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a control with only IAA.

  • Measurement:

    • Incubate the sections in the dark for 18-24 hours.

    • Measure the final length of the coleoptile sections.

  • Data Analysis:

    • Calculate the percentage of inhibition of IAA-induced elongation for each this compound concentration.

    • Analyze the data to determine the antagonistic effect of this compound on auxin-promoted growth.

Mandatory Visualizations

TIR1-Mediated Auxin Signaling Pathway

The following diagram illustrates the core components of the TIR1-mediated auxin signaling pathway and the antagonistic action of this compound.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds BH_IAA This compound BH_IAA->TIR1_AFB Blocks Aux_IAA Aux/IAA Repressor SCF SCF Complex TIR1_AFB->SCF Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARF ARF Aux_IAA->ARF Inhibits SCF->Aux_IAA Ubiquitinates ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates

Caption: TIR1-mediated auxin signaling and the inhibitory action of this compound.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of the experimental procedure for comparing the efficacy of this compound in monocots and dicots.

Experimental_Workflow cluster_monocot Monocot (e.g., Maize) cluster_dicot Dicot (e.g., Arabidopsis) start Start: Hypothesis (Dicots are more sensitive to this compound) prep Seed Sterilization & Germination start->prep m_prep Maize Seed Prep prep->m_prep d_prep Arabidopsis Seed Prep prep->d_prep treatment Treatment with a Range of this compound Concentrations measurement Growth Measurement (Root/Coleoptile Elongation) analysis Data Analysis: Dose-Response Curves & IC50 Calculation comparison Comparative Analysis of IC50 Values analysis->comparison conclusion Conclusion on Differential Efficacy comparison->conclusion m_treatment Coleoptile Assay m_prep->m_treatment m_measurement Measure Elongation m_treatment->m_measurement m_measurement->analysis d_treatment Root Assay d_prep->d_treatment d_measurement Measure Root Growth d_treatment->d_measurement d_measurement->analysis

References

Unveiling BH-Iaa's Antagonistic Edge: A Molecular Docking Comparison with Alternative TIR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antagonistic activity of BH-Iaa against the TIR1 auxin receptor, benchmarked against other known inhibitors. Through molecular docking analysis, we delve into the binding affinities and interaction mechanisms that underpin their inhibitory potential.

This comparative analysis aims to elucidate the structural and energetic factors governing the antagonistic activity of this compound and its alternatives, providing valuable insights for the rational design of novel auxin signaling inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and computational workflows, this guide serves as a comprehensive resource for researchers in the field.

Performance Comparison: Binding Affinities at the TIR1 Receptor

Molecular docking simulations are pivotal in predicting the binding affinity between a ligand and its protein target. In the context of auxin antagonists, a lower binding energy typically signifies a more stable and potent inhibitor. While a single study with directly comparable binding energies for this compound, auxinole, and α-(phenylethyl-2-oxo)-IAA (PEO-IAA) is not available, existing literature suggests a hierarchy in their binding affinities.

CompoundPredicted Binding Affinity (Qualitative)Key Interactions (Predicted)
This compound GoodThe indole moiety of this compound is predicted to bind to the auxin-binding site of TIR1 in a manner similar to the natural hormone IAA. However, its alkyl chain extends into the binding site for Aux/IAA proteins, sterically hindering the formation of the TIR1-IAA-Aux/IAA complex.[1]
Auxinole Higher than this compoundBinds to the TIR1 auxin binding site. The phenyl ring of auxinole is suggested to play a critical role in its high affinity, likely through π-π stacking interactions with Phe82 of TIR1, a key residue for Aux/IAA recognition.[1][2]
PEO-IAA Higher than this compoundSimilar to auxinole, it binds to the auxin binding site of TIR1 and demonstrates a higher affinity than this compound.[1]

Note: The binding affinities are presented qualitatively based on available literature. Direct quantitative comparison from a single molecular docking study is needed for precise benchmarking.

The TIR1-Mediated Auxin Signaling Pathway

Understanding the mechanism of action of this compound and its alternatives requires a clear picture of the signaling pathway they disrupt. The following diagram illustrates the canonical TIR1-mediated auxin signaling cascade. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). Upon auxin binding to TIR1, the SCF-TIR1 complex targets Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating ARFs to regulate the transcription of auxin-responsive genes. Antagonists like this compound block this pathway by preventing the initial auxin-induced interaction.

TIR1_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin TIR1 TIR1 Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Forms Complex Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Ub Ubiquitin BH_Iaa This compound (Antagonist) BH_Iaa->TIR1 Blocks Binding

Caption: TIR1-mediated auxin signaling pathway and the inhibitory action of this compound.

Experimental Protocols: Molecular Docking of TIR1 Antagonists

The following protocol outlines a general workflow for performing molecular docking studies to evaluate the binding affinity of antagonists like this compound to the TIR1 receptor.

I. Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the Arabidopsis thaliana TIR1 protein, often in complex with an auxin and an Aux/IAA peptide (e.g., PDB ID: 2P1Q), from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors (except those essential for binding, if any), and the co-crystallized ligands (auxin and Aux/IAA peptide) from the PDB file using molecular modeling software.

    • Add polar hydrogen atoms and assign appropriate atom types and charges to the protein structure.

    • Define the binding site (grid box) for docking based on the position of the co-crystallized auxin in the original PDB file. The grid box should be large enough to accommodate the ligands to be docked.

  • Ligand Preparation:

    • Obtain the 2D structures of this compound, auxinole, and PEO-IAA.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges to the ligand atoms.

II. Molecular Docking Simulation
  • Docking Software:

    • Utilize a well-validated molecular docking program such as AutoDock, Glide, or GOLD.

  • Docking Parameters:

    • Set the prepared TIR1 protein structure as the rigid receptor.

    • Set the prepared antagonist structures as flexible ligands.

    • Define the search space using the previously generated grid box.

    • Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.

    • Perform multiple docking runs (e.g., 50-100) to ensure thorough sampling and identify the most favorable binding poses.

III. Analysis of Docking Results
  • Binding Energy Calculation:

    • The docking software will calculate the estimated free energy of binding (binding energy) for each ligand pose. The pose with the lowest binding energy is typically considered the most stable.

  • Interaction Analysis:

    • Visualize the best-ranked docking poses of each antagonist within the TIR1 binding pocket.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor.

  • Comparative Analysis:

    • Compare the binding energies of this compound, auxinole, and PEO-IAA to rank their predicted binding affinities.

    • Compare the key interacting residues for each antagonist to understand the structural basis for their binding and potential differences in their mechanism of action.

Experimental Workflow for Comparative Molecular Docking

The following diagram outlines the logical flow of a comparative molecular docking study.

Docking_Workflow PDB Obtain TIR1 Structure (e.g., PDB: 2P1Q) ReceptorPrep Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep Ligands Prepare Ligand Structures (this compound, Auxinole, PEO-IAA) LigandPrep Ligand Preparation (3D conversion, energy minimization) Ligands->LigandPrep GridGen Define Binding Site (Grid Box Generation) ReceptorPrep->GridGen Docking Molecular Docking Simulation LigandPrep->Docking GridGen->Docking Analysis Analysis of Results Docking->Analysis BindingEnergy Compare Binding Energies Analysis->BindingEnergy Interactions Analyze Key Interactions Analysis->Interactions Conclusion Draw Conclusions on Antagonistic Potency BindingEnergy->Conclusion Interactions->Conclusion

Caption: A streamlined workflow for the comparative molecular docking of TIR1 antagonists.

References

Cross-Validation of BH-Iaa Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the auxin antagonist BH-Iaa with genetic approaches used to study the auxin signaling pathway. By objectively comparing the effects of this chemical tool with established genetic mutants, this document aims to facilitate the robust cross-validation of experimental results in auxin research.

Introduction to Auxin Signaling and its Interrogation

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a critical regulator of plant growth and development. The canonical auxin signaling pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs. When auxin is present, it acts as a molecular glue, promoting the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This frees the ARFs to regulate the expression of auxin-responsive genes.

Understanding this pathway relies on tools that can perturb its components. These tools fall into two main categories: chemical genetics, using small molecules like this compound, and classical genetics, using mutants. This compound is a potent auxin antagonist that specifically blocks TIR1-mediated auxin signaling by binding to the TIR1 receptor. This guide provides a framework for cross-validating findings from this compound application with results from well-characterized genetic mutants.

Comparative Analysis: this compound vs. Genetic Mutants

The following tables summarize the expected and observed outcomes when using this compound versus genetic mutants that disrupt the auxin signaling pathway. This direct comparison is essential for validating the on-target effects of this compound and for interpreting experimental data.

Table 1: Comparison of Phenotypic Outcomes

FeatureWild-Type + this compoundtir1/afb Loss-of-Function Mutantsaxr3/iaa17 Gain-of-Function Mutant
Primary Root Elongation Reduced sensitivity to auxin-induced inhibitionInsensitive to auxin-induced inhibitionConstitutively inhibited, auxin-insensitive
Lateral Root Formation Inhibition of auxin-induced lateral root formationReduced or absent lateral root formation, insensitive to auxin inductionReduced lateral root formation
Gravitropism DisruptedDefectiveDefective
Apical Dominance Enhanced (reduced branching)Reduced (more branches)Enhanced

Table 2: Comparison of Molecular Outcomes

FeatureWild-Type + this compoundtir1/afb Loss-of-Function Mutantsaxr3/iaa17 Gain-of-Function Mutant
Aux/IAA Protein Stability Stabilized in the presence of auxinStabilized in the presence of auxinStabilized due to mutation in the degron domain
Auxin-Responsive Gene Expression (e.g., DR5 reporter) Repressed, not induced by auxinRepressed, not induced by auxinConstitutively repressed

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are key experimental protocols for assessing auxin response.

Protocol 1: Root Growth Assay
  • Plant Material and Growth Conditions:

    • Use Arabidopsis thaliana wild-type (e.g., Col-0), tir1/afb mutants, and a stabilized Aux/IAA mutant (e.g., axr3-1/iaa17-1).

    • Sterilize seeds and sow them on Murashige and Skoog (MS) medium.

    • Stratify seeds at 4°C for 2-3 days in the dark.

    • Grow seedlings vertically under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment:

    • After 4-5 days of growth, transfer seedlings to MS plates supplemented with a range of IAA concentrations (e.g., 0, 10, 100 nM) with or without this compound (e.g., 10 µM).

    • For genetic mutants, transfer them to the same range of IAA concentrations.

  • Data Collection and Analysis:

    • Mark the position of the root tip at the time of transfer.

    • After 2-3 days of further growth, scan the plates and measure the new root growth using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the untreated control for each genotype and treatment.

    • For lateral root analysis, count the number of emerged lateral roots per centimeter of the primary root.

Protocol 2: Auxin-Responsive Gene Expression Analysis (DR5 Reporter)
  • Plant Material:

    • Use a transgenic Arabidopsis line expressing a synthetic auxin-responsive promoter (DR5) fused to a reporter gene (e.g., GUS or GFP).

    • Cross the DR5 reporter line into the tir1/afb mutant background to generate DR5::GUS tir1/afb plants.

  • Treatment:

    • Grow seedlings as described in Protocol 1.

    • Treat wild-type DR5 seedlings with IAA (e.g., 1 µM) with or without this compound (e.g., 10 µM) for a defined period (e.g., 6-24 hours).

    • Treat DR5 tir1/afb seedlings with IAA.

  • Analysis:

    • For GUS: Perform histochemical staining for GUS activity. Observe the staining pattern in the root tips and other tissues under a microscope.

    • For GFP: Visualize GFP fluorescence using a confocal or fluorescence microscope. Quantify the fluorescence intensity in specific regions of interest.

Visualizing the Mechanisms

Diagrams are provided below to illustrate the auxin signaling pathway and a conceptual workflow for cross-validation.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds AuxIAA Aux/IAA TIR1->AuxIAA binds Ub Ubiquitin ARF ARF AuxIAA->ARF inhibits Proteasome 26S Proteasome AuxIAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes regulates Ub->AuxIAA ubiquitination BHIaa This compound BHIaa->TIR1 blocks tir1_mutant tir1/afb mutant (loss-of-function) tir1_mutant->TIR1 axr3_mutant axr3/iaa17 mutant (gain-of-function) axr3_mutant->AuxIAA

Caption: The auxin signaling pathway and points of intervention.

Cross_Validation_Workflow cluster_approaches Experimental Approaches cluster_assays Phenotypic and Molecular Assays Chemical Chemical Genetics (this compound Treatment) Root_Assay Root Growth Assays Chemical->Root_Assay Gene_Expression Gene Expression Analysis (e.g., DR5 reporter) Chemical->Gene_Expression Genetic Classical Genetics (tir1/afb, aux/iaa mutants) Genetic->Root_Assay Genetic->Gene_Expression Data_Analysis Comparative Data Analysis Root_Assay->Data_Analysis Gene_Expression->Data_Analysis Validation Cross-Validation of Results Data_Analysis->Validation

Caption: Workflow for cross-validating this compound with genetic approaches.

Conclusion

Quantitative Comparison of BH-Iaa's Binding Affinity to the Auxin Receptor TIR1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of TIR1 and Auxin Signaling

The plant hormone auxin regulates a vast array of developmental processes. Its signaling pathway is primarily mediated by the F-box protein TIR1, which acts as a co-receptor for auxin. In the presence of auxin, TIR1 forms a ternary complex with an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes.

BH-Iaa is a synthetic molecule that acts as a potent antagonist of this pathway. It functions by binding to the auxin-binding pocket of TIR1, thereby physically preventing the interaction between TIR1 and Aux/IAA proteins, even in the presence of natural auxin. This blockade inhibits the degradation of Aux/IAA repressors and consequently suppresses auxin-mediated gene expression.

Quantitative Binding Affinity Data

Direct determination of the dissociation constant (Kd) for this compound with TIR1 is not prominently reported. However, studies on related compounds provide a framework for a qualitative comparison. Research indicates that this compound possesses a relatively lower affinity for TIR1 compared to some of its derivatives, such as the more potent antagonist, auxinole. In contrast, extensive quantitative data is available for the natural ligand, IAA, demonstrating that its binding affinity to TIR1 is highly dependent on the specific Aux/IAA co-receptor present. This highlights the critical role of the ternary complex in achieving high-affinity binding.

Below is a table summarizing the binding affinities of IAA to various TIR1-Aux/IAA co-receptor complexes. This data serves as a benchmark for understanding the affinity landscape of the TIR1 receptor.

LigandCo-receptor ComplexDissociation Constant (Kd)Experimental Method
IAATIR1-IAA7~10 - 18 nM[1]Radioligand Binding Assay
IAATIR1-IAA14~10 nM[1][2]Radioligand Binding Assay
IAATIR1-IAA17~30 nM[1][2]Radioligand Binding Assay
IAATIR1-IAA1 / TIR1-IAA3~17 - 45 nMRadioligand Binding Assay
IAATIR1-IAA28~75 nMRadioligand Binding Assay
IAATIR1-IAA12~270 nMRadioligand Binding Assay
IAATIR1-IAA7 (DII peptide)~111 - 218 nMSPR / Radioligand Assay

Note: The affinity of IAA for TIR1 alone is significantly lower, emphasizing the "molecular glue" mechanism where auxin stabilizes the TIR1-Aux/IAA interaction.

While a numerical value for this compound is unavailable, it is understood that its affinity is sufficient to competitively inhibit the formation of the TIR1-IAA-Aux/IAA complex. More potent antagonists, such as auxinole, were developed from this compound to have a higher affinity for the TIR1 receptor.

Experimental Protocols

The binding affinities presented above are typically determined using techniques such as Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor.

Objective: To determine the dissociation constant (Kd) of a ligand for its receptor.

Methodology:

  • Protein Expression and Purification: Recombinant TIR1 and the respective Aux/IAA proteins are co-expressed (e.g., in insect cells) and purified.

  • Assay Setup: A constant concentration of radiolabeled IAA (e.g., [3H]IAA) is incubated with the purified co-receptor complex in a suitable buffer.

  • Competition: Increasing concentrations of a non-radiolabeled competitor ligand (e.g., unlabeled IAA or an antagonist like this compound) are added to the incubation mixture.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The protein-ligand complexes are separated from the unbound radioligand, often by rapid filtration through a membrane that retains the protein.

  • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the competitor, can then be calculated from the IC50 value using the Cheng-Prusoff equation. For homologous competition (e.g., unlabeled IAA competing with [3H]IAA), the Kd is derived from the IC50.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time interactions between molecules.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd = koff/kon).

Methodology:

  • Chip Preparation: One of the interacting partners (the "ligand," e.g., a biotinylated degron peptide from an Aux/IAA protein) is immobilized on a sensor chip surface (e.g., a streptavidin-coated chip).

  • Analyte Preparation: The other interacting partner (the "analyte," e.g., the purified TIR1 protein) is prepared in a suitable running buffer.

  • Interaction Analysis: The analyte is injected at various concentrations and flows over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram.

  • Dissociation Phase: After the injection of the analyte, the running buffer flows over the chip, and the dissociation of the analyte from the ligand is monitored.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the chip surface for the next injection cycle.

  • Data Analysis: The sensorgrams are fitted to appropriate binding models to calculate the kinetic parameters (kon and koff) and the affinity (Kd). To study the effect of auxin or antagonists, these small molecules are pre-incubated with the TIR1 protein before injection.

Signaling Pathway and Experimental Workflow Diagrams

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Complex Auxin Auxin (IAA) TIR1 TIR1 Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA binds Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene Auxin-Responsive Genes ARF->Gene activates Ub->Aux_IAA Ubiquitination BH_Iaa This compound BH_Iaa->TIR1 competitively binds and inhibits

Caption: Auxin signaling pathway and the inhibitory action of this compound.

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Protein_Purification Purify TIR1 (Analyte) & Aux/IAA peptide (Ligand) Chip_Immobilization Immobilize Aux/IAA peptide on SPR sensor chip Protein_Purification->Chip_Immobilization Analyte_Prep Prepare serial dilutions of TIR1 +/- this compound Chip_Immobilization->Analyte_Prep Injection Inject TIR1 over chip surface Analyte_Prep->Injection Association Monitor Association Injection->Association Dissociation Monitor Dissociation Association->Dissociation Regeneration Regenerate chip surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Injection Next cycle Fitting Fit data to binding model Sensorgram->Fitting Kinetics Calculate kon, koff, and Kd Fitting->Kinetics

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.

References

Validating the Physiological Effects of BH-Iaa with Transcriptomic Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BH-Iaa, a potent auxin antagonist, alongside other inhibitors of auxin signaling and biosynthesis. Due to the current absence of publicly available transcriptomic datasets for this compound, this guide presents a validation framework based on its known mechanism of action and compares its expected transcriptomic signature with experimental data from functionally related compounds.

Introduction to this compound

This compound is a synthetic auxin antagonist that specifically targets the TIR1/AFB family of auxin co-receptors. By binding to the auxin pocket on TIR1, this compound prevents the formation of the TIR1-Aux/IAA co-receptor complex, thereby stabilizing Aux/IAA repressor proteins and inhibiting downstream auxin-responsive gene expression. This targeted mode of action makes this compound a valuable tool for dissecting auxin signaling pathways and their role in plant development and physiology.

Mechanism of Action: this compound vs. Other Auxin Inhibitors

This compound's mechanism is distinct from other compounds that disrupt auxin homeostasis. The following diagram illustrates the different points of intervention in the auxin signaling and biosynthesis pathway for this compound and its alternatives.

Auxin Signaling and Inhibition cluster_biosynthesis Auxin Biosynthesis cluster_signaling Auxin Signaling cluster_inhibitors Inhibitors Tryptophan Tryptophan TAA1 TAA1/TAR Tryptophan->TAA1 YUCCA YUCCA TAA1->YUCCA IAA IAA (Auxin) YUCCA->IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF Aux_IAA->ARF represses Auxin_Response Auxin Response Genes ARF->Auxin_Response activates BH_Iaa This compound BH_Iaa->TIR1_AFB antagonizes PEO_IAA PEO-IAA PEO_IAA->TIR1_AFB antagonizes AVG_L_AOPP AVG, L-AOPP AVG_L_AOPP->TAA1 inhibit

Caption: A simplified diagram of the auxin biosynthesis and signaling pathways, indicating the points of inhibition for this compound, PEO-IAA, and auxin biosynthesis inhibitors (AVG, L-AOPP).

Comparative Transcriptomic Analysis

While direct transcriptomic data for this compound is not yet available, we can infer its effects based on studies of tir1/afb mutants and other auxin signaling antagonists. The expected outcome of this compound treatment is a significant alteration in the expression of genes normally regulated by auxin.

Table 1: Comparison of this compound and Alternative Auxin Inhibitors

FeatureThis compound (Expected)PEO-IAAAVG / L-AOPP (Auxin Biosynthesis Inhibitors)
Primary Target TIR1/AFB auxin co-receptorsTIR1/AFB auxin co-receptorsTryptophan aminotransferases (e.g., TAA1)
Mechanism Competitive antagonist of auxin bindingAllosteric or competitive antagonistInhibition of auxin biosynthesis
Physiological Effects Inhibition of root elongation, reduced apical dominance, altered leaf developmentSimilar to this compoundSimilar to this compound, but effects can be rescued by exogenous auxin application
Reported Transcriptomic Impact Not available. Expected to mimic tir1/afb mutant profiles.Altered expression of over 3,800 genes in Arabidopsis thaliana.[1]Significant changes in auxin-responsive gene expression.

Table 2: Expected vs. Reported Transcriptomic Signatures of Auxin Inhibition

Gene CategoryThis compound (Inferred from tir1/afb mutants)PEO-IAA (Reported)AVG / L-AOPP (Reported)
Aux/IAA Genes Upregulated (stabilization of repressors)UpregulatedDownregulated (due to low auxin levels)
GH3 Genes Downregulated (lack of auxin induction)DownregulatedDownregulated
SAUR Genes Downregulated (lack of auxin induction)DownregulatedDownregulated
Cell Cycle Genes Downregulated in root meristemsDownregulated in root meristemsDownregulated
Stress-responsive Genes Upregulated (pleiotropic effects of auxin signaling disruption)UpregulatedUpregulated

Experimental Protocols

To validate the physiological effects of this compound with transcriptomic data, a robust experimental design is crucial. The following outlines a recommended protocol for RNA-sequencing (RNA-seq) analysis in Arabidopsis thaliana.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (Col-0)

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Growth Conditions: 16-hour light / 8-hour dark cycle at 22°C.

Chemical Treatment
  • Grow Arabidopsis seedlings for 7 days on MS plates.

  • Prepare a stock solution of this compound in DMSO.

  • Transfer seedlings to liquid MS medium containing the desired concentration of this compound (e.g., 10 µM) or a mock treatment (DMSO).

  • Incubate for a specified time course (e.g., 1, 3, 6, 12, and 24 hours) to capture early and late responsive genes.

  • Harvest whole seedlings or specific tissues (e.g., roots, shoots) and immediately freeze in liquid nitrogen.

RNA Extraction and Sequencing
  • Extract total RNA using a commercially available plant RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

  • Prepare RNA-seq libraries using a standard protocol (e.g., Illumina TruSeq RNA Library Prep Kit).

  • Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq).

Bioinformatic Analysis
  • Quality Control: Use tools like FastQC to assess raw read quality.

  • Read Mapping: Align reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between this compound treated and mock-treated samples.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway analysis on the DEGs to identify enriched biological processes and pathways.

RNA_Seq_Workflow A Arabidopsis Seedling Growth B This compound Treatment A->B C RNA Extraction B->C D Library Preparation C->D E Illumina Sequencing D->E F Quality Control (FastQC) E->F G Read Alignment (HISAT2) F->G H Differential Expression Analysis (DESeq2) G->H I Functional Analysis (GO, KEGG) H->I

Caption: A standard workflow for a transcriptomic (RNA-seq) experiment to analyze the effects of this compound on gene expression in Arabidopsis thaliana.

Conclusion

While direct transcriptomic data for this compound is a clear research gap, its well-defined mechanism of action allows for strong predictions of its physiological effects at the gene expression level. Based on the analysis of tir1/afb mutants and other auxin signaling inhibitors, this compound is expected to cause a significant and specific disruption of auxin-responsive gene expression. The provided experimental framework offers a clear path for researchers to generate the necessary transcriptomic data to validate these expected effects and to further elucidate the intricate role of TIR1/AFB-mediated signaling in plant biology. Such data will be invaluable for the development of novel herbicides and plant growth regulators.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for BH-Iaa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of BH-Iaa, a potent auxin antagonist. Adherence to these procedures will minimize risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for specific handling and exposure control information.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for safe handling and storage.

PropertyValue
Molecular Formula C₂₁H₃₀N₂O₄
Molecular Weight 374.47 g/mol
Appearance Solid
Storage Temperature -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks)

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[1] Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, solutions, and contaminated materials, as hazardous chemical waste.[1]

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[2] Collect solid and liquid waste in separate, designated containers.[1]

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound, contaminated weighing paper, pipette tips, and gloves in a clearly labeled, leak-proof hazardous waste container.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a compatible, sealed hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the laboratory of origin. Do not use abbreviations.

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • Ensure containers are tightly closed to prevent spills or evaporation.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Follow all institutional procedures for waste pickup requests.

5. Spill Management:

  • In the event of a spill, immediately alert colleagues and your laboratory supervisor.

  • If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • For small, manageable spills, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

IV. Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Procedure:

  • Initial Cleaning: Remove any visible residue of this compound by wiping with a disposable cloth or paper towel. Dispose of these materials as solid hazardous waste.

  • Solvent Wash: Wash the equipment with a suitable solvent that is known to dissolve this compound. Consult the SDS for solubility information. Collect the solvent wash as liquid hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

For equipment being removed from the lab for disposal or surplus, a formal decontamination certification may be required by your institution.

V. Experimental Workflow and Disposal Pathway Diagrams

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling contaminated materials.

BH_Iaa_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation identify Identify as Hazardous Waste start->identify segregate Segregate Solid and Liquid Waste identify->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A logical workflow for the proper disposal of this compound waste.

Contaminated_Material_Decision_Pathway Contaminated Material Handling Pathway start Material Contaminated with this compound? disposable Is the item disposable? start->disposable equipment Is it lab equipment? disposable->equipment No dispose_solid Dispose as Solid Hazardous Waste disposable->dispose_solid Yes decontaminate Decontaminate Equipment equipment->decontaminate Yes reuse Reuse or Dispose Equipment decontaminate->reuse

Caption: Decision pathway for handling materials contaminated with this compound.

References

Essential Safety and Handling Protocols for BH-Iaa

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of BH-Iaa, a compound used in laboratory and manufacturing settings.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety gogglesMust be equipped with side-shields to provide comprehensive protection.
Hands Protective glovesChemically resistant gloves are required.
Skin and Body Impervious clothingA lab coat or other protective clothing that prevents skin contact.
Respiratory Suitable respiratorUse in a well-ventilated area or with a suitable respirator.

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

1. Preparation:

  • Ensure all necessary PPE is readily available and in good condition.

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

2. Handling:

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste and contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not release into the environment.[1]

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep1 Don PPE prep2 Prepare Well-Ventilated Workspace prep1->prep2 handle1 Retrieve this compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Store Waste in Labeled Container clean4->disp1 disp2 Dispose via Approved Waste Plant disp1->disp2

Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.